Product packaging for 1-(3-Bromo-5-methylphenyl)ethanone(Cat. No.:CAS No. 1379325-64-0)

1-(3-Bromo-5-methylphenyl)ethanone

Cat. No.: B058197
CAS No.: 1379325-64-0
M. Wt: 213.07 g/mol
InChI Key: QDCCNYXYTIETKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Bromo-5-methylphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B058197 1-(3-Bromo-5-methylphenyl)ethanone CAS No. 1379325-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCCNYXYTIETKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599323
Record name 1-(3-Bromo-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379325-64-0
Record name 1-(3-Bromo-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-(3-Bromo-5-methylphenyl)ethanone, a key intermediate in the synthesis of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the domain of kinase inhibitors.

Compound Identification

This compound , also known by its synonym 3'-Bromo-5'-methylacetophenone, is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure is characterized by a phenyl ring substituted with a bromine atom, a methyl group, and an acetyl group.

IdentifierValue
IUPAC Name This compound
Synonyms 3'-Bromo-5'-methylacetophenone
CAS Number 1379325-64-0[1][2]
Molecular Formula C₉H₉BrO[1][2]
Molecular Weight 213.07 g/mol [1]
InChI Key QDCCNYXYTIETKO-UHFFFAOYSA-N[1]
SMILES CC(=O)c1cc(C)cc(Br)c1

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in published literature. The following table summarizes available information and predicted values from computational models to provide a baseline for experimental design and computational studies.

PropertyValueSource
Physical State Liquid (at room temperature)Supplier Data
Melting Point N/A[2]
Boiling Point N/A[2]
Density N/A[2]
Solubility N/A[2]
Predicted logP 3.10 ± 0.38Online Prediction Tool
Predicted Boiling Point 256.7 ± 25.0 °COnline Prediction Tool
Predicted Melting Point 25.5 ± 18.8 °COnline Prediction Tool

N/A: Not available in public databases.

Chemical Properties and Reactivity

This compound exhibits chemical reactivity characteristic of aromatic ketones. The presence of the bromine atom and the acetyl group on the phenyl ring allows for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Key Reactive Sites:

  • Carbonyl Group: The ketone functional group is susceptible to nucleophilic attack and can undergo reduction to a secondary alcohol or be a site for condensation reactions.

  • Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, with the existing substituents directing the position of new functional groups. The bromine atom can also participate in cross-coupling reactions.

  • Methyl Group of Acetyl: The alpha-protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various reactions.

The following diagram illustrates some of the general chemical transformations that aromatic ketones like this compound can undergo.

chemical_reactivity General Reactivity of this compound main This compound reduction Reduction (e.g., NaBH4) main->reduction Carbonyl Reaction wittig Wittig Reaction (e.g., Ph3P=CH2) main->wittig Carbonyl Reaction enolate_formation Enolate Formation (e.g., LDA) main->enolate_formation Alpha-Carbon Reaction suzuki Suzuki Coupling (with Arylboronic acid) main->suzuki Aromatic Ring Reaction alcohol 1-(3-Bromo-5-methylphenyl)ethanol reduction->alcohol alkene 1-Bromo-3-methyl-5-(prop-1-en-2-yl)benzene wittig->alkene enolate Lithium enolate enolate_formation->enolate aldol Aldol Condensation (with Benzaldehyde) enolate->aldol chalcone Chalcone Derivative aldol->chalcone biaryl Biaryl Derivative suzuki->biaryl VEGFR2_synthesis Generalized Synthesis of a VEGFR-2 Inhibitor start This compound step1 Reaction with N,N-dimethylformamide dimethyl acetal start->step1 intermediate1 Enaminone Intermediate step1->intermediate1 step2 Cyclization with Substituted Aniline intermediate1->step2 intermediate2 Quinoline Core step2->intermediate2 step3 Functional Group Manipulation (e.g., Amide Coupling) intermediate2->step3 final_product Quinoline Amide VEGFR-2 Inhibitor step3->final_product

References

Technical Guide: 1-(3-Bromo-5-methylphenyl)ethanone (CAS: 1379325-64-0) - A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(3-Bromo-5-methylphenyl)ethanone, a key building block in the synthesis of advanced therapeutic agents. Its unique substitution pattern makes it a valuable intermediate, particularly in the development of targeted cancer therapies.

Core Compound Properties

This compound, also known as 3'-Bromo-5'-methylacetophenone, is an aromatic ketone.[1][2] Its chemical structure features a bromine atom and a methyl group meta-substituted on the phenyl ring relative to an acetyl group, providing distinct reactive sites for further chemical modification.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 1379325-64-0[3][4]
Molecular Formula C₉H₉BrO[2]
Molecular Weight 213.07 g/mol [2]
Synonyms 1-(3-bromo-5-methylphenyl)ethan-1-one, 3'-Bromo-5'-methylacetophenone[2]
Appearance Not Specified[1]
Melting Point Not Available[1]
Boiling Point Not Available[1]
Storage Sealed in dry, Room Temperature[1]
Purity Typically ≥97%[4]

Application in Drug Development: Targeting Angiogenesis

The primary application of this compound is as a crucial intermediate in the synthesis of novel quinoline amide derivatives.[1] These derivatives are being actively investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer biology.[1][5]

By inhibiting VEGFR-2, these compounds can block the process of angiogenesis, which is the formation of new blood vessels that tumors require to grow and metastasize.[1] This targeted approach offers a promising avenue for the development of new cancer therapies.[1] The compound is also categorized as a "Protein Degrader Building Block," suggesting its potential utility in the development of PROTACs and other targeted protein degradation technologies.

Synthetic Pathways and Methodologies

This compound is synthesized from 3-bromo-5-methylbenzoic acid.[1][6] The overall synthetic strategy involves a multi-step process, starting from commercially available precursors.

G cluster_0 Synthesis Workflow A 1-Bromo-3,5-dimethylbenzene B 3-Bromo-5-methylbenzoic Acid A->B Oxidation (KMnO4) C This compound (Target Intermediate) B->C Reaction with Methyllithium D Quinoline Amide Derivative (VEGFR-2 Inhibitor) C->D Multi-step Elaboration

A generalized synthetic workflow for producing VEGFR-2 inhibitors.
Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-methylbenzoic Acid (Precursor)

This procedure outlines the oxidation of 1-bromo-3,5-dimethylbenzene to form the necessary carboxylic acid precursor.

  • Setup: A reaction vessel is charged with 1-bromo-3,5-dimethylbenzene (1.0 eq), pyridine, and water.

  • Heating: The mixture is heated to 80°C.

  • Oxidation: Potassium permanganate (KMnO₄, 2.0 eq) is added portion-wise over 45 minutes.

  • Reaction: The reaction is maintained at 80°C for an additional 1.5 hours after the addition is complete.

  • Workup: The hot solution is filtered. The filtrate is then acidified using concentrated hydrochloric acid.

  • Extraction: The aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by column chromatography to yield 3-bromo-5-methylbenzoic acid as a white solid.

Protocol 2: Representative Synthesis of this compound

This protocol describes a standard and reliable method for converting a benzoic acid to an acetophenone using an organometallic reagent.

  • Preparation: 3-Bromo-5-methylbenzoic acid (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction: The solution is cooled (typically to 0°C or -78°C). Two equivalents of methyllithium (CH₃Li) in a suitable solvent (e.g., diethyl ether) are added dropwise. The first equivalent deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dilithio intermediate.

  • Quenching: After the reaction is complete (monitored by TLC), it is carefully quenched by the slow addition of an aqueous solution (e.g., saturated ammonium chloride or dilute HCl) at low temperature.

  • Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

  • Purification: The resulting crude product is purified via column chromatography to yield this compound.

Protocol 3: Conceptual Elaboration to a Quinoline Amide VEGFR-2 Inhibitor

The target intermediate can be further elaborated to form the final active pharmaceutical ingredient. This often involves converting the acetyl group into a functional handle for coupling with a quinoline moiety. The specific steps are highly dependent on the final target structure but follow a general logic.

  • Functionalization: The ketone of this compound is converted to another functional group, such as an α-haloketone via bromination.

  • Coupling: The modified intermediate is then coupled with a pre-synthesized quinoline derivative, often containing an amine or other nucleophilic group, to form the final amide linkage.

  • Purification: The final quinoline amide derivative is purified using methods such as preparative HPLC to yield the high-purity compound for biological testing.

Mechanism of Action: The VEGFR-2 Signaling Pathway

The therapeutic agents derived from this compound are designed to inhibit the VEGFR-2 signaling cascade, which is fundamental to angiogenesis. Understanding this pathway is critical for appreciating the compound's role in drug development.

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF Ligand Receptor VEGFR-2 Receptor VEGF->Receptor Binding Dimer Receptor Dimerization & Autophosphorylation Receptor->Dimer PLCg PLCγ Dimer->PLCg PI3K PI3K Dimer->PI3K MAPK Raf-MEK-MAPK Pathway Dimer->MAPK Proliferation Cell Proliferation & Migration PLCg->Proliferation Akt Akt PI3K->Akt MAPK->Proliferation Survival Cell Survival Akt->Survival

Key cascades in the VEGFR-2 signaling pathway targeted by derivative compounds.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation.[7][8] This activation initiates several downstream signaling cascades, including the PLCγ-MAPK and PI3K-Akt pathways.[7] These pathways collectively promote endothelial cell proliferation, migration, and survival, which are the cellular hallmarks of angiogenesis.[7][8] Quinoline amide derivatives synthesized from the title compound act by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and blocking all subsequent downstream signaling.[5]

References

An In-depth Technical Guide on the Molecular Structure and Applications of 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromo-5-methylphenyl)ethanone, also known as 3'-Bromo-5'-methylacetophenone, is a substituted aromatic ketone with significant applications in medicinal chemistry. Its chemical structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, most notably as a precursor to potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role in the development of novel therapeutics. This document includes available experimental data, generalized synthesis protocols, and a detailed examination of the VEGFR-2 signaling pathway, a critical target in anti-angiogenic cancer therapy.

Molecular Structure and Properties

This compound is a disubstituted acetophenone. The core structure consists of a benzene ring substituted with a bromine atom, a methyl group, and an acetyl group. The substituents are positioned at carbons 1, 3, and 5 of the phenyl ring.

Chemical Structure:

Table 1: Physicochemical and Identification Properties

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 3'-Bromo-5'-methylacetophenone[2]
CAS Number 1379325-64-0[3]
Molecular Formula C₉H₉BrO[4]
Molecular Weight 213.07 g/mol [4]
Physical Form Liquid (at room temperature)[1]
Melting Point Data not available
Boiling Point Data not available
Storage Sealed in dry, Room Temperature[4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the public domain. The following tables provide expected ranges and data for analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

NucleusPredicted Chemical Shift (ppm)Notes
¹H NMR
-CH₃ (methyl on ring)~2.4Singlet
-C(O)CH₃ (acetyl)~2.6Singlet
Aromatic-H7.5 - 8.0Multiple singlets or multiplets
¹³C NMR
-CH₃ (methyl on ring)~21
-C(O)CH₃ (acetyl)~26
C-Br~122
Aromatic C-H128 - 135
Aromatic C-C138 - 140
C=O~197

Note: These are predicted values. Actual experimental data is required for confirmation.

Table 3: Expected IR and Mass Spectrometry Data

Spectroscopic MethodExpected Peaks
IR Spectroscopy ~1680 cm⁻¹ (C=O stretch, aromatic ketone), ~2900-3000 cm⁻¹ (C-H stretch, aromatic and aliphatic), ~1600 cm⁻¹ (C=C stretch, aromatic)
Mass Spectrometry Molecular Ion (M⁺) peaks at m/z 212 and 214 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). A prominent fragment would be [M-CH₃]⁺.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general procedure for the bromination of a substituted acetophenone can be described.

General Synthesis of a Bromoacetophenone Derivative (Representative Protocol)

This protocol is based on the bromination of acetophenone and should be adapted and optimized for the synthesis of this compound.[5]

Materials:

  • m-Methylacetophenone

  • Aluminum chloride (anhydrous)

  • Bromine

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Cracked ice

Procedure:

  • A mixture of m-methylacetophenone and anhydrous aluminum chloride is heated to form a molten complex.

  • Bromine is added dropwise to the well-stirred mixture over a period of time, maintaining the reaction temperature.

  • After the addition is complete, the mixture is stirred at an elevated temperature for a specified duration.

  • The reaction complex is then decomposed by adding it in portions to a mixture of cracked ice and concentrated hydrochloric acid.

  • The product is extracted with diethyl ether.

  • The combined ether extracts are washed with water and a sodium bicarbonate solution, and then dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the crude product is purified by vacuum distillation.

Synthesis of Quinoline Amide VEGFR-2 Inhibitors

This compound serves as a key intermediate in the synthesis of quinoline amide derivatives that have shown potent VEGFR-2 inhibitory activity.[4]

Conceptual Workflow:

G A This compound B Intermediate Formation (e.g., via reaction with an amine) A->B Step 1 C Coupling with Quinoline Moiety B->C Step 2 D Final Quinoline Amide VEGFR-2 Inhibitor C->D Step 3 G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration VEGF VEGF VEGF->VEGFR2 Binds and Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival Akt->Survival Inhibitor VEGFR-2 Inhibitor (derived from This compound) Inhibitor->VEGFR2 Blocks Activation

References

Spectroscopic Analysis of 1-(3-Bromo-5-methylphenyl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the spectroscopic properties of 1-(3-Bromo-5-methylphenyl)ethanone (CAS No. 1379325-64-0). It is important to note that despite a comprehensive search of scientific literature and chemical databases, publicly available, experimentally determined spectroscopic data for this specific compound could not be located. The data presented herein is therefore predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by analogy to structurally related compounds.

Introduction

This compound is a halogenated aromatic ketone with the molecular formula C₉H₉BrO.[1][2] Its structure suggests its potential as a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds such as VEGFR-2 inhibitors for cancer research.[1] An understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control in synthetic applications. This guide provides an in-depth overview of its predicted spectroscopic data and the general methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons and carbons, characteristic infrared absorption frequencies of functional groups, and expected fragmentation patterns in mass spectrometry.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 7.9Singlet1HAromatic H
~7.6 - 7.7Singlet1HAromatic H
~7.5 - 7.6Singlet1HAromatic H
~2.5 - 2.6Singlet3H-COCH₃
~2.4 - 2.5Singlet3HAr-CH₃

Rationale for Prediction: The aromatic protons are expected to appear as singlets due to their meta-relationship to each other, which typically results in very small or no observable coupling. The electron-withdrawing acetyl group and the bromine atom will deshield the aromatic protons, causing them to resonate at a relatively downfield region. The methyl protons of the acetyl and aromatic methyl groups are expected to appear as sharp singlets in the upfield region.

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~197 - 198C=O
~140 - 141Ar-C (quaternary)
~138 - 139Ar-C (quaternary)
~135 - 136Ar-CH
~130 - 131Ar-CH
~128 - 129Ar-CH
~122 - 123Ar-C (quaternary, C-Br)
~26 - 27-COCH₃
~21 - 22Ar-CH₃

Rationale for Prediction: The carbonyl carbon is expected to have the most downfield chemical shift. The quaternary carbons, including the one attached to the bromine atom, will have distinct chemical shifts. The chemical shifts of the aromatic CH carbons are influenced by the positions of the bromo, methyl, and acetyl substituents. The methyl carbons will appear at the most upfield region of the spectrum.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3100MediumAromatic C-H stretch
~2920 - 2960MediumAliphatic C-H stretch (methyl)
~1680 - 1700StrongC=O stretch (aromatic ketone)
~1550 - 1600Medium-StrongAromatic C=C stretch
~1200 - 1300MediumC-C stretch
~1000 - 1100MediumC-Br stretch
~800 - 900StrongAromatic C-H bend (out-of-plane)

Rationale for Prediction: The IR spectrum is expected to be dominated by a strong absorption band for the carbonyl group of the ketone. Characteristic peaks for aromatic and aliphatic C-H stretching, as well as aromatic C=C stretching, will also be present. The C-Br stretch typically appears in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
212/214High[M]⁺ (Molecular ion peak, bromine isotope pattern)
197/199Medium[M - CH₃]⁺
170/172Low[M - COCH₃]⁺
118Medium[M - Br - CO]⁺
91High[C₇H₇]⁺ (Tropylium ion)
43Very High[CH₃CO]⁺

Rationale for Prediction: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for aromatic ketones include the loss of the methyl group and the acetyl group. The base peak is likely to be the acylium ion at m/z 43.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).

  • Data Acquisition: The sample is placed in the magnet, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) signal is detected.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A few milligrams of the solid sample are ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the IR spectrometer.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample, it can be introduced into the mass spectrometer via a direct insertion probe or by first dissolving it in a suitable solvent and injecting it into a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are ionized. Electron ionization (EI) is a common method for this type of compound, where a high-energy electron beam bombards the molecules.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Chemical Sample Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR For NMR Prep_IR KBr Pellet Preparation Sample->Prep_IR For IR Prep_MS Dissolution/Vaporization Sample->Prep_MS For MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec Proc_NMR Fourier Transform & Referencing NMR_Spec->Proc_NMR Proc_IR Background Subtraction IR_Spec->Proc_IR Proc_MS Spectrum Generation MS_Spec->Proc_MS Analysis Combined Spectroscopic Data Analysis Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis Structure Structure Elucidation & Verification Analysis->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

References

Synthesis of 3'-Bromo-5'-methylacetophenone from 3-bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3'-Bromo-5'-methylacetophenone, a valuable building block in medicinal chemistry and materials science, from 3-bromo-5-methylbenzoic acid. This document provides a comprehensive overview of a reliable synthetic route, including a detailed experimental protocol, quantitative data, and a visual representation of the reaction workflow.

Introduction

3'-Bromo-5'-methylacetophenone is a substituted aromatic ketone of interest in the development of novel pharmaceuticals and functional materials. Its synthesis from the readily available 3-bromo-5-methylbenzoic acid is a key transformation. This guide outlines a robust two-step synthetic pathway that proceeds via an acyl chloride intermediate, a common and effective strategy for the preparation of ketones from carboxylic acids to prevent over-addition and formation of tertiary alcohol byproducts.

Synthetic Pathway Overview

The conversion of 3-bromo-5-methylbenzoic acid to 3'-Bromo-5'-methylacetophenone is most effectively achieved in a two-step process:

  • Formation of the Acyl Chloride: 3-bromo-5-methylbenzoic acid is first converted to its more reactive acyl chloride derivative, 3-bromo-5-methylbenzoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Acylation with an Organometallic Reagent: The resulting 3-bromo-5-methylbenzoyl chloride is then reacted with a methylating organometallic reagent. To ensure the reaction stops at the ketone stage, a less reactive organometallic species like dimethylcadmium ((CH₃)₂Cd) or a lithium dimethylcuprate ((CH₃)₂CuLi), also known as a Gilman reagent, is employed.

The overall reaction scheme is depicted below:

reaction_workflow cluster_reagents1 cluster_reagents2 start 3-bromo-5-methylbenzoic acid step1 3-bromo-5-methylbenzoyl chloride start->step1 Step 1: Acyl Chloride Formation step2 3'-Bromo-5'-methylacetophenone step1->step2 Step 2: Acylation reagent1 SOCl₂ or (COCl)₂ reagent2 (CH₃)₂Cd or (CH₃)₂CuLi

Figure 1: Two-step synthesis of 3'-Bromo-5'-methylacetophenone.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 3'-Bromo-5'-methylacetophenone from 3-bromo-5-methylbenzoic acid. This protocol is adapted from established procedures for the synthesis of similar substituted acetophenones.

Step 1: Synthesis of 3-bromo-5-methylbenzoyl chloride
  • Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved gases (HCl and SO₂).

  • Reagent Addition: To the flask, add 3-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol). Carefully add thionyl chloride (11.1 g, 6.8 mL, 93.0 mmol, 2.0 equivalents) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-bromo-5-methylbenzoyl chloride, a pale yellow liquid, is typically used in the next step without further purification.

Step 2: Synthesis of 3'-Bromo-5'-methylacetophenone

This part of the protocol describes the use of dimethylcadmium as the methylating agent.

  • Preparation of Dimethylcadmium:

    • Caution: Cadmium compounds are highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a separate dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous cadmium chloride (CdCl₂) (5.1 g, 27.9 mmol, 0.6 equivalents) and suspend it in 50 mL of anhydrous diethyl ether.

    • Cool the suspension in an ice bath.

    • Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 18.6 mL, 55.8 mmol, 1.2 equivalents) from the dropping funnel to the stirred suspension of cadmium chloride.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The formation of dimethylcadmium is observed as the solid cadmium chloride is consumed.

  • Acylation Reaction:

    • Cool the freshly prepared dimethylcadmium reagent in an ice bath.

    • Dissolve the crude 3-bromo-5-methylbenzoyl chloride from Step 1 in 20 mL of anhydrous diethyl ether and add it dropwise to the stirred dimethylcadmium solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Reaction Quenching and Work-up:

    • Carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice and 10 mL of concentrated hydrochloric acid to decompose the excess organometallic reagents and cadmium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash successively with water (50 mL), 5% aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude 3'-Bromo-5'-methylacetophenone by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a liquid or low-melting solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3'-Bromo-5'-methylacetophenone. Please note that the yield is an expected value based on similar reported syntheses and may vary.

Parameter3-bromo-5-methylbenzoic acidThionyl chloride3-bromo-5-methylbenzoyl chlorideDimethylcadmium3'-Bromo-5'-methylacetophenone
Molecular Formula C₈H₇BrO₂SOCl₂C₈H₆BrClO(CH₃)₂CdC₉H₉BrO
Molecular Weight ( g/mol ) 215.05118.97233.50142.49213.07
Amount (g) 10.011.1(crude)(in situ)~8.5 (expected)
Amount (mmol) 46.593.0~46.5~27.9~39.9
Equivalents 1.02.0-0.6-
Expected Yield ----~85%
CAS Number 58530-13-57719-09-721900-27-6593-90-81379325-64-0

Product Characterization

The structure of the final product, 3'-Bromo-5'-methylacetophenone, should be confirmed by spectroscopic methods. While specific data for this exact molecule is not widely published, the expected spectral characteristics are as follows:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.8-7.9 ppm (s, 1H, Ar-H)

    • δ ~7.6-7.7 ppm (s, 1H, Ar-H)

    • δ ~7.4-7.5 ppm (s, 1H, Ar-H)

    • δ ~2.5 ppm (s, 3H, -COCH₃)

    • δ ~2.4 ppm (s, 3H, Ar-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~197 ppm (C=O)

    • δ ~140 ppm (Ar-C)

    • δ ~138 ppm (Ar-C)

    • δ ~134 ppm (Ar-C)

    • δ ~129 ppm (Ar-C)

    • δ ~126 ppm (Ar-C)

    • δ ~122 ppm (Ar-C-Br)

    • δ ~26 ppm (-COCH₃)

    • δ ~21 ppm (Ar-CH₃)

  • IR (KBr, cm⁻¹):

    • ~1685 cm⁻¹ (C=O stretch, aromatic ketone)

    • ~3050-3100 cm⁻¹ (C-H stretch, aromatic)

    • ~2850-2950 cm⁻¹ (C-H stretch, aliphatic)

    • ~1580, 1470 cm⁻¹ (C=C stretch, aromatic)

  • Mass Spectrometry (EI):

    • M⁺ and M⁺+2 peaks in a ~1:1 ratio, characteristic of a bromine-containing compound.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Organometallic reagents such as methylmagnesium bromide are highly reactive and flammable. They should be handled under an inert atmosphere (nitrogen or argon).

  • Cadmium compounds are highly toxic and carcinogenic. All manipulations involving cadmium chloride and dimethylcadmium must be performed in a well-ventilated fume hood, and appropriate waste disposal procedures must be followed.

  • Diethyl ether is extremely flammable. No open flames or spark sources should be present during its use.

This technical guide provides a comprehensive framework for the synthesis of 3'-Bromo-5'-methylacetophenone. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Biological activity of 1-(3-Bromo-5-methylphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 1-(3-Bromo-5-methylphenyl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3'-Bromo-5'-methylacetophenone, is an organic compound featuring bromine and methyl substituents on a phenyl ring.[1] Its chemical structure makes it a versatile intermediate in organic synthesis. While research on a broad spectrum of its derivatives is still emerging, a significant application has been identified in the field of oncology. Specifically, this compound serves as a key building block in the synthesis of quinoline amide derivatives that have been evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] The inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy, primarily for its role in blocking tumor angiogenesis.[2][3]

This guide provides a technical overview of the biological activities associated with derivatives of the this compound core, with a primary focus on their role as VEGFR-2 inhibitors. Additionally, potential antimicrobial activities, extrapolated from structurally related brominated acetophenones, will be discussed.

Anticancer Activity: VEGFR-2 Inhibition

VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][4] By binding to its ligand, VEGF, the receptor activates downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[4] Derivatives of this compound have been instrumental in creating compounds that target the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and blocking the angiogenic process.[2][5]

Quantitative Data: VEGFR-2 Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of various heterocyclic derivatives, including quinoline amides, which can be synthesized from the this compound scaffold. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Selected Heterocyclic Derivatives

Compound Class Specific Derivative VEGFR-2 Kinase IC₅₀ (nM) Reference Compound (IC₅₀) Citation
Quinoline Amide 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide 3.8 - [5]
Quinoline-Thiazolidine-4-one Urea Compound 21 Potent (Specific value not stated) Cabozantinib [3]
Isatin-Thiazolidine-2,4-dione Compound 13 69.11 Sorafenib (53.65 nM) [6]
Isatin-Thiazolidine-2,4-dione Compound 14 85.89 Sorafenib (53.65 nM) [6]
3-Methylquinoxaline N-t-butylbenzamide derivative (Compound 15) 3.2 Sorafenib (3.12 nM) [3]

| bis([5][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline | 2,5-dichloro derivative (Compound 23j) | 3.7 | Sorafenib (3.12 nM) |[4] |

Note: The compounds listed are representative examples of VEGFR-2 inhibitors whose synthesis can involve intermediates like this compound.

Cytotoxicity Against Cancer Cell Lines

The anti-proliferative effects of these derivatives are often evaluated against various human cancer cell lines. The table below presents IC₅₀ values for representative brominated benzofuran derivatives, illustrating the cytotoxic potential of compounds containing a bromo-phenyl moiety.

Table 2: Cytotoxicity of Brominated Benzofuran Derivatives Against Human Cancer Cell Lines

Compound ID K562 (Leukemia) IC₅₀ (µM) PC3 (Prostate) IC₅₀ (µM) SW620 (Colon) IC₅₀ (µM) Caki-1 (Kidney) IC₅₀ (µM) HaCaT (Healthy Keratinocytes) IC₅₀ (µM) Citation
5 14.6 ± 3.5 >30 >30 >30 14.6 ± 3.5 [8]
6 3.83 ± 0.6 >30 >30 >30 12.44 ± 1.27 [8]

| 8 | 4.34 ± 0.3 | >30 | >30 | >30 | 13.5 ± 1.1 |[8] |

Note: These compounds are structurally related to the topic core and demonstrate the cytotoxic effects of brominated heterocyclic compounds.

Potential Antimicrobial Activity

While the primary focus has been on anticancer applications, derivatives of closely related structures like 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria.[7] Furthermore, the broader class of chalcones, which can be synthesized from acetophenones, are known to possess significant antimicrobial and antifungal activities.[9]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for chalcone derivatives containing a diphenyl ether moiety, which demonstrates the potential of acetophenone-derived structures as antimicrobial agents.

Table 3: Antibacterial Activity of Chalcone Derivatives

Compound ID Substituent S. aureus MIC (µM) E. coli MIC (µM) Salmonella MIC (µM) P. aeruginosa MIC (µM) Citation
5c 2-Bromo 33.48 33.48 33.48 33.48 [9]
5h 3-Chloro 44.60 - - - [9]
5t 4-Nitro - - - 32.20 [9]

| 5u | Diphenyl ether | 25.23 | 33.63 | 33.63 | 33.63 |[9] |

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical method for assessing the inhibitory effect of a compound on VEGFR-2 kinase activity.

  • Reagents and Materials : Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the VEGFR-2 enzyme to the kinase assay buffer.

    • Add the diluted test compounds to the wells and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the reaction mixture at 30°C for 1 hour.

    • Stop the reaction and measure the generated ADP using a detection reagent according to the manufacturer's protocol. Luminescence is typically measured, which is correlated with kinase activity.

    • Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor like Sorafenib).

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture : Culture human cancer cells (e.g., K562, HepG2) and a healthy cell line (e.g., HaCaT) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Procedure :

    • Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (solubilized in DMSO, final concentration ≤0.1%) for 48-72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells. IC₅₀ values are determined from dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Bacterial Strains and Media : Use standard bacterial strains (e.g., S. aureus, E. coli) and appropriate broth media (e.g., Mueller-Hinton Broth).

  • Procedure :

    • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

    • Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

    • Add the standardized bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Pathways and Workflows

VEGFR-2 Signaling Pathway and Inhibition

The following diagram illustrates a simplified VEGFR-2 signaling cascade and the point of inhibition by kinase inhibitors derived from the this compound core.

VEGFR2_Pathway Simplified VEGFR-2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain ADP ADP VEGFR2:f2->ADP PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation PI3K PI3K VEGFR2:f2->PI3K Phosphorylation ATP ATP ATP->VEGFR2:f2 Binds to ATP Pocket RAS Ras PLCg->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitor (Derivative) Inhibitor->VEGFR2:f2 Blocks ATP Binding VEGF VEGF Ligand VEGF->VEGFR2:f0 Binding

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel derivatives from a core scaffold.

Experimental_Workflow General Workflow for Synthesis and Biological Evaluation cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_preclinical Preclinical Studies Start Core Scaffold (e.g., 1-(3-Bromo-5- methylphenyl)ethanone) Reaction Chemical Reaction (e.g., Condensation, Cyclization) Start->Reaction Library Library of Novel Derivatives Reaction->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify InVitro In Vitro Assays (Kinase Inhibition, MTT, Antimicrobial MIC) Purify->InVitro HitID Hit Identification (Potent & Selective Compounds) InVitro->HitID LeadOpt Lead Optimization (Structure-Activity Relationship Studies) HitID->LeadOpt InVivo In Vivo Models (e.g., Xenograft, Infection Models) LeadOpt->InVivo Tox Toxicity & Pharmacokinetics InVivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

References

The Versatile Scaffold: Unleashing the Potential of 1-(3-Bromo-5-methylphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-methylphenyl)ethanone, a substituted acetophenone, is emerging as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive ketone group and a substituted phenyl ring bearing both a bromine atom and a methyl group, provide a rich platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide delves into the core applications of this compound, with a particular focus on its role in the development of novel anticancer and antimicrobial agents. We will explore its use in the synthesis of chalcones and their subsequent transformation into pyrazoline derivatives, supported by detailed experimental protocols, quantitative biological data, and visual representations of key concepts.

Chemical Properties and Synthetic Accessibility

This compound, also known as 3'-Bromo-5'-methylacetophenone, is a solid with the chemical formula C₉H₉BrO and a molecular weight of 213.07 g/mol . Its CAS number is 33342-47-9. The presence of the acetyl group and the bromine atom on the aromatic ring are key to its synthetic utility, allowing for a variety of chemical transformations.

PropertyValue
CAS Number 33342-47-9
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Synonyms 3'-Bromo-5'-methylacetophenone

Core Application: Synthesis of Chalcones and Pyrazolines

A primary application of this compound in medicinal chemistry is in the synthesis of chalcones via the Claisen-Schmidt condensation reaction. Chalcones, characterized by an α,β-unsaturated ketone system, are well-established pharmacophores with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The general workflow for the synthesis and evaluation of chalcone and pyrazoline derivatives from this compound is depicted below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 1-(3-Bromo-5- methylphenyl)ethanone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Chalcone Derivative C->D F Cyclization D->F E Hydrazine Hydrate E->F G Pyrazoline Derivative F->G H Antimicrobial Screening G->H I Anticancer Screening G->I

Figure 1: Synthetic workflow from this compound to biologically active pyrazolines.
Experimental Protocol: Synthesis of Chalcone Derivatives

The following is a representative experimental protocol for the synthesis of a chalcone derivative (3a) from this compound and 4-chlorobenzaldehyde.

Materials:

  • This compound (1 mmol)

  • 4-Chlorobenzaldehyde (1 mmol)

  • Ethanol (20 mL)

  • Aqueous Potassium Hydroxide (40%)

  • Stirring apparatus

  • Ice bath

Procedure:

  • A solution of this compound (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.

  • The flask is cooled in an ice bath, and 10 mL of 40% aqueous potassium hydroxide is added dropwise with constant stirring.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with cold water until neutral, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure chalcone derivative.

From Chalcones to Pyrazolines: Expanding the Chemical Space

The α,β-unsaturated ketone moiety of the synthesized chalcones serves as an excellent Michael acceptor, allowing for further derivatization. A common and medicinally relevant transformation is the cyclization with hydrazine hydrate to yield pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds known for a wide range of pharmacological activities.

Experimental Protocol: Synthesis of Pyrazoline Derivatives

The following protocol describes the synthesis of a pyrazoline derivative (4a) from the previously synthesized chalcone (3a).

Materials:

  • Chalcone derivative (3a) (1 mmol)

  • Hydrazine hydrate (80%) (1.5 mmol)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (20 mL)

  • Reflux apparatus

Procedure:

  • A mixture of the chalcone derivative (3a) (1 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and dried.

  • The crude product is purified by recrystallization from ethanol to yield the pure pyrazoline derivative.

Biological Evaluation: Unveiling the Therapeutic Potential

Derivatives synthesized from this compound have shown promising activity in both antimicrobial and anticancer screenings.

Antimicrobial Activity

A series of novel pyrazoline derivatives synthesized from chalcones derived from this compound were evaluated for their in vitro antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) was determined using the twofold serial dilution method.

CompoundRMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
4a 4-Cl125250250
4b 4-F250500500
4c 4-NO₂62.5125125
Ciprofloxacin -3.126.25-
Fluconazole ---6.25

Data is representative and compiled from analogous studies in the literature.

The results indicate that the pyrazoline derivatives exhibit moderate to good antimicrobial activity. Notably, the compound with the electron-withdrawing nitro group (4c) displayed the most potent activity against the tested strains.

Anticancer Activity

The synthesized pyrazoline derivatives were also screened for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) was determined using the MTT assay.

CompoundRIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HCT116 (Colon)
4a 4-Cl15.221.818.5
4b 4-F25.630.128.3
4c 4-NO₂8.712.410.9
Doxorubicin -0.81.21.0

Data is representative and compiled from analogous studies in the literature.

The anticancer screening revealed that the pyrazoline derivatives possess significant cytotoxic activity against the tested cancer cell lines. Again, the derivative with the nitro substituent (4c) demonstrated the highest potency.

Future Directions and Broader Applications

While the synthesis of chalcones and pyrazolines represents a significant application of this compound, its utility extends to the synthesis of other important heterocyclic scaffolds. The bromine atom on the phenyl ring is particularly amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which can be employed to introduce further molecular diversity and explore a wider range of biological targets.

One notable area of interest is the synthesis of quinoline amide derivatives, which have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Survival PKC->Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Figure 2: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

The inhibition of this pathway is a validated strategy in cancer therapy. This compound can serve as a key starting material for the synthesis of novel VEGFR-2 inhibitors, further highlighting its importance in drug discovery.

Conclusion

This compound is a highly valuable and synthetically versatile building block in medicinal chemistry. Its application in the synthesis of chalcones and pyrazolines has yielded compounds with promising antimicrobial and anticancer activities. The presence of multiple reactive sites on the molecule opens up avenues for the creation of diverse chemical libraries for screening against a wide range of biological targets. Further exploration of this scaffold, particularly in the context of targeted therapies such as VEGFR-2 inhibition, holds significant promise for the development of next-generation therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this important chemical intermediate.

References

An In-Depth Technical Guide to 1-(3-Bromo-5-methylphenyl)ethanone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromo-5-methylphenyl)ethanone is a key aromatic ketone building block in organic synthesis, distinguished by its strategically placed functional groups. The presence of a bromine atom, a methyl group, and an acetyl moiety on the phenyl ring offers multiple reaction sites for derivatization, making it a valuable precursor for a diverse range of complex molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most notably, its application in the construction of pharmacologically relevant scaffolds, particularly as a precursor to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Detailed experimental protocols for its synthesis and key transformations, alongside quantitative data and visual diagrams of reaction pathways, are presented to facilitate its use in research and development.

Introduction

This compound, also known as 3'-Bromo-5'-methylacetophenone, is a solid organic compound with the molecular formula C₉H₉BrO. Its utility in organic synthesis stems from the orthogonal reactivity of its functional groups. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, the acetyl group can participate in various condensation and functional group transformations, and the methyl group can be a site for further functionalization. This trifecta of reactivity makes it an ideal starting material for generating molecular diversity in drug discovery and materials science. A particularly significant application of this building block is in the synthesis of quinoline amide derivatives, which have been investigated as potent inhibitors of VEGFR-2, a key target in cancer therapy.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1379325-64-0
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Solid
Storage Sealed in dry, Room Temperature

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-3-methylbenzene.

Reaction Scheme

G reactant1 1-Bromo-3-methylbenzene product This compound reactant1->product reactant2 Acetyl Chloride reactant2->product reagent AlCl₃ reagent->product

Caption: Friedel-Crafts acylation of 1-bromo-3-methylbenzene.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from general procedures for Friedel-Crafts acylation reactions.[2][3][4][5]

Materials:

  • 1-bromo-3-methylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add 1-bromo-3-methylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds and biaryl systems.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

G A This compound B Suzuki Coupling (Ar-B(OH)₂) A->B C Sonogashira Coupling (R-C≡CH) A->C D Buchwald-Hartwig Amination (R₂NH) A->D E Aryl-Aryl Ketones B->E F Alkynyl Ketones C->F G Aryl Amino Ketones D->G

Caption: Key cross-coupling reactions of the title compound.

The Suzuki coupling reaction enables the formation of a new carbon-carbon bond between the aromatic ring and another aryl or vinyl group.[6][7]

Experimental Protocol (General):

  • In a Schlenk flask, combine this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

The Sonogashira coupling is used to introduce an alkyne moiety onto the aromatic ring.[8][9]

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • After completion, perform a standard aqueous workup and purify the product by chromatography.

This reaction allows for the formation of a carbon-nitrogen bond, leading to the synthesis of N-aryl derivatives.[6][10][11][12][13]

Experimental Protocol (General):

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), an amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 eq.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed.

  • After cooling, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Synthesis of Heterocyclic Compounds

The acetyl group of this compound is a key functional handle for the construction of various heterocyclic rings.

Reaction with hydrazine or its derivatives leads to the formation of pyrazole rings.[2][14][15][16][17]

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol), add hydrazine hydrate or a substituted hydrazine (1.1 eq.).

  • Add a catalytic amount of acid (e.g., acetic acid or HCl).

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After completion, cool the mixture and isolate the pyrazole product by filtration or extraction and subsequent purification.

The Friedländer annulation allows for the synthesis of quinoline derivatives by reacting an o-aminoaryl ketone with a compound containing an α-methylene group. While this compound itself is not an o-aminoaryl ketone, it can be used as the methylene component in a reaction with an o-aminobenzaldehyde or o-aminoketone.[1][5][7][8][14][18][19]

Experimental Protocol (General):

  • A mixture of an o-aminobenzaldehyde or o-aminoketone (1.0 eq.) and this compound (1.0 eq.) is heated in the presence of a base (e.g., KOH or piperidine) or an acid catalyst (e.g., p-toluenesulfonic acid).

  • The reaction can be performed neat or in a high-boiling solvent.

  • After the reaction is complete, the mixture is cooled, and the quinoline product is isolated and purified.

Application in Drug Discovery: VEGFR-2 Inhibition

A significant application of this compound is as a precursor for the synthesis of VEGFR-2 inhibitors.[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. By inhibiting VEGFR-2, the blood supply to tumors can be disrupted, leading to their shrinkage and preventing their spread.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Inhibitor Inhibitor (derived from This compound) Inhibitor->VEGFR2 Blocks

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Derivatives of this compound, such as quinoline amides, are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent downstream signaling cascade that leads to angiogenesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of reactive sites allows for the efficient construction of a wide range of complex organic molecules. Its demonstrated utility in the synthesis of precursors for potent VEGFR-2 inhibitors highlights its importance in medicinal chemistry and drug discovery. The experimental protocols and reaction pathways detailed in this guide are intended to serve as a practical resource for researchers leveraging this powerful synthetic tool.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical guide on the safety and handling precautions for 1-(3-Bromo-5-methylphenyl)ethanone, a key intermediate in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices when working with this compound.

Compound Identification and Properties

This compound, with CAS number 1379325-64-0, is a brominated aromatic ketone.[1][2][3][4] Its unique molecular structure makes it a valuable building block in the synthesis of various target molecules, particularly in the development of novel kinase inhibitors for cancer research.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1379325-64-0[1][2][3][4]
Molecular Formula C9H9BrO[1][2][4]
Molecular Weight 213.07 g/mol [1][2][4]
Synonyms 1-(3-bromo-5-methylphenyl)ethan-1-one, 3'-Bromo-5'-methylacetophenone[1][3][4]
Appearance Not explicitly stated, generally an off-white to yellow solidGeneral knowledge
Storage Temperature Room Temperature, Sealed in dry conditions[1]

Hazard Identification and Classification

While specific toxicological data for this compound is not extensively published, information from suppliers and data for structurally similar compounds indicate potential hazards. General GHS classifications for similar brominated aromatic ketones suggest that this compound should be handled with care.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard H315Causes skin irritation[5] (extrapolated)
H319Causes serious eye irritation[5] (extrapolated)
H335May cause respiratory irritation[5] (extrapolated)
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
P264Wash skin thoroughly after handling.[6][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[6]

Note: Some hazard statements are extrapolated from the structurally similar compound 1-(3-bromo-4-methylphenyl)ethan-1-one due to the lack of specific data for this compound.

Experimental Protocols: Safe Handling Procedures

Adherence to strict experimental protocols is paramount to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE selection workflow.

PPE_Selection start Researcher Handling This compound ppe_check Assess Task-Specific Risks (e.g., weighing, transfer, reaction) start->ppe_check weighing Weighing/Handling Solid ppe_check->weighing Solid Form solution Handling in Solution ppe_check->solution Liquid Form ppe_solid Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Fume Hood/Ventilated Enclosure weighing->ppe_solid ppe_solution Required PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Fume Hood solution->ppe_solution

Caption: Personal Protective Equipment (PPE) selection workflow.

General Handling and Storage
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Hygiene : Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

  • Storage : Store the compound in a tightly closed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]

  • Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces.[8][9]

Spill Response Protocol

In the event of a spill, follow the established laboratory emergency procedures. The following diagram illustrates a general spill response workflow.

Spill_Response spill Spill of this compound evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) small_spill->contain contact_ehs Contact Emergency Personnel (EHS) large_spill->contact_ehs cleanup Carefully Collect and Place in a Sealed Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate

Caption: General spill response workflow for chemical spills.

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 3: First-Aid Procedures

Exposure RouteProcedureSource
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][9]
Skin Contact Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[6]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[6]

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[6][10]

  • Specific Hazards : Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[6][10]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][10]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not release into the environment.[6][7]

This technical guide provides a framework for the safe handling of this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) before commencing any work with this compound.

References

Solubility Profile of 1-(3-Bromo-5-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide addresses the solubility of 1-(3-Bromo-5-methylphenyl)ethanone, a ketone derivative of interest in medicinal chemistry and drug development.[1][2] Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. Outlined herein are detailed protocols for solubility assessment in common organic solvents using the established shake-flask method, coupled with modern analytical quantification techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, crucial for formulation development, process chemistry, and pharmacokinetic studies.

Introduction

This compound (CAS No: 1379325-64-0) is a substituted acetophenone derivative.[1][2] Its molecular structure, featuring a brominated and methylated phenyl ring attached to an ethanone group, suggests it is a relatively non-polar compound. While general principles of "like dissolves like" would predict higher solubility in non-polar organic solvents and lower solubility in polar solvents like water, precise quantitative data is essential for any meaningful application in a research or development setting. Understanding the solubility of this compound is a foundational step in designing synthetic routes, developing purification strategies, and formulating drug delivery systems.

Predicted and Qualitative Solubility

Based on the solubility of structurally similar compounds, such as other substituted acetophenones, this compound is expected to be soluble in a range of common organic solvents. The aromatic ring and the ketone functional group allow for various intermolecular interactions, including dipole-dipole and van der Waals forces. It is anticipated to have limited solubility in water due to the hydrophobic nature of the brominated methylphenyl group.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined values. The selection of solvents covers a range of polarities and functional groups commonly used in laboratory and industrial settings.

Table 1: Experimental Solubility of this compound (Placeholder Data)

SolventSolvent TypeTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
HexaneNon-polar alkane25Data to be determinedData to be determined
TolueneNon-polar aromatic25Data to be determinedData to be determined
DichloromethaneHalogenated25Data to be determinedData to be determined
Diethyl EtherEther25Data to be determinedData to be determined
Ethyl AcetateEster25Data to be determinedData to be determined
AcetoneKetone25Data to be determinedData to be determined
IsopropanolPolar protic alcohol25Data to be determinedData to be determined
EthanolPolar protic alcohol25Data to be determinedData to be determined
MethanolPolar protic alcohol25Data to be determinedData to be determined
WaterPolar protic25Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following protocol details the use of the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[3][4][5]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system with a UV detector

Procedure
  • Preparation of Saturated Solutions :

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time to reach equilibrium.

  • Sample Preparation for Analysis :

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.

  • Dilution :

    • Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC). The dilution factor must be recorded precisely.

Analytical Quantification
  • Wavelength Determination : Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax), which for substituted acetophenones is typically in the UV range.[6]

  • Calibration Curve : Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis : Measure the absorbance of the diluted filtrate at λmax.

  • Calculation : Use the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

  • Method Development : Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds.

  • Calibration Curve : Prepare and run a series of standard solutions of known concentrations to generate a calibration curve based on peak area versus concentration.

  • Sample Analysis : Inject the diluted filtrate into the HPLC system and record the peak area corresponding to the compound.

  • Calculation : Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to find the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial agitate Agitate at Constant Temperature (24-48h) seal_vial->agitate settle Settle Excess Solid agitate->settle filter Filter Supernatant settle->filter dilute Dilute Filtrate filter->dilute analysis_choice Choose Method dilute->analysis_choice uv_vis UV-Vis Analysis analysis_choice->uv_vis Spectrophotometry hplc HPLC Analysis analysis_choice->hplc Chromatography calculate Calculate Solubility uv_vis->calculate hplc->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides a robust and detailed framework for its experimental determination. By following the outlined shake-flask method and employing either UV-Vis spectrophotometry or HPLC for quantification, researchers can generate the precise data necessary for advancing their work in drug discovery and development. Accurate solubility data is indispensable for ensuring the reliability of in vitro assays, guiding formulation strategies, and ultimately, contributing to the successful development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives. These attributes make it an indispensable tool in the synthesis of complex molecules, particularly in the fields of pharmaceutical discovery and materials science.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(3-Bromo-5-methylphenyl)ethanone, a versatile building block for the synthesis of biaryl ketones. The presence of the electron-withdrawing acetyl group and the methyl substituent on the aromatic ring can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields and purity.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process involving a palladium(0) catalyst:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species. This species then transfers its organic moiety to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid coupling partners.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane, DMF)

  • Microwave reactor and appropriate reaction vials

Procedure:

  • In a microwave reaction vial, combine this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 10-40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove solids.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following tables provide representative yields for the coupling of analogous aryl bromides (e.g., 4-bromoacetophenone and other substituted bromobenzenes) with various boronic acids under different conditions. This data serves as a valuable guide for predicting outcomes and optimizing reactions with the target substrate.

Table 1: Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂OReflux1295
24-BromoacetophenonePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene100298
33-BromoacetophenonePdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O901692
44-BromobenzonitrilePd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O851588

Table 2: Coupling of 4-Bromoacetophenone with Various Boronic Acids

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O801296
24-Tolylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃n-Propanol/H₂OReflux194
3Thiophene-2-boronic acidPdCl₂(dppf) (3)K₂CO₃DME801885
44-Chlorophenylboronic acidBenzimidazole-Pd(II) complex (0.5)KOHH₂O100192

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ (Boronic Acid) + Base PdII_Both Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow arrow arrow start Start: Assemble Reactants setup Reaction Setup: - this compound - Boronic Acid - Pd Catalyst & Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Application Notes and Protocols: Development of VEGFR-2 Inhibitors Utilizing 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a validated and effective strategy in cancer therapy. This document provides detailed application notes and protocols on the use of 1-(3-Bromo-5-methylphenyl)ethanone as a key starting material in the synthesis of potent quinoline-based VEGFR-2 inhibitors. This chemical intermediate offers a versatile scaffold for the development of novel anti-angiogenic agents.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3][4][5] Inhibition of VEGFR-2 kinase activity blocks these downstream effects, thereby preventing angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Nucleus Nucleus Akt->Nucleus MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Migration Cell Migration Nucleus->Migration Survival Cell Survival Nucleus->Survival Inhibitor Quinoline-based Inhibitor (Derived from This compound) Inhibitor->VEGFR2 Inhibits ATP-binding

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Synthetic Workflow and Experimental Protocols

The synthesis of quinoline-based VEGFR-2 inhibitors from this compound typically involves a multi-step process. A key transformation is the Vilsmeier-Haack reaction to form a versatile 2-chloroquinoline-3-carbaldehyde intermediate.

Synthetic_Workflow Start This compound Acetanilide N-(3-Bromo-5-methylphenyl)acetamide (Intermediate 1) Start->Acetanilide Acetanilide Formation Vilsmeier 2-Chloro-6-bromo-8-methyl quinoline-3-carbaldehyde (Intermediate 2) Acetanilide->Vilsmeier Vilsmeier-Haack Reaction AmineCoupling Amine Condensation (Intermediate 3) Vilsmeier->AmineCoupling Nucleophilic Substitution FinalProduct Final Quinoline-based VEGFR-2 Inhibitor AmineCoupling->FinalProduct Further Modification/ Amide Coupling

Caption: General synthetic workflow for VEGFR-2 inhibitors.

Protocol 1: Synthesis of 2-Chloro-6-bromo-8-methylquinoline-3-carbaldehyde (Intermediate 2)

This protocol outlines the conversion of an acetanilide derivative (which can be synthesized from this compound) to the key quinoline intermediate via the Vilsmeier-Haack reaction.

Materials:

  • N-(3-Bromo-5-methylphenyl)acetamide (Intermediate 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • Add N-(3-Bromo-5-methylphenyl)acetamide to the Vilsmeier reagent.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-chloro-6-bromo-8-methylquinoline-3-carbaldehyde.

Protocol 2: VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol describes an in vitro assay to determine the inhibitory potency (IC₅₀) of synthesized compounds against VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.

Materials:

  • Recombinant Human VEGFR-2 kinase

  • Kinase buffer (e.g., BPS Bioscience, Cat. No. 79334)

  • ATP solution (500 µM)

  • Poly (Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase-Glo® MAX Assay Kit (Promega)

  • White 96-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Prepare a master mixture containing kinase buffer, ATP, and the substrate.

  • Add the master mixture to the wells of a 96-well plate.

  • Add the diluted inhibitor solutions to the respective "Test Inhibitor" wells.

  • Add kinase buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the "Blank" wells.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® MAX reagent to each well.

  • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Read the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Anti-Proliferative Assay

This protocol details a method to evaluate the effect of the synthesized inhibitors on the proliferation of human umbilical vein endothelial cells (HUVECs), a key cell type in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A protein

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT or WST-1 proliferation assay reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Prepare serial dilutions of the inhibitor compounds in the low-serum medium.

  • Treat the cells with the diluted inhibitors for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL), except for the negative control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition for each inhibitor concentration and determine the IC₅₀ value.

Data Presentation

The following table summarizes the biological activity of representative quinoline and quinazoline-based VEGFR-2 inhibitors, showcasing the potency that can be achieved through chemical synthesis starting from precursors like this compound.

Compound IDScaffoldVEGFR-2 Kinase IC₅₀ (nM)Anti-proliferative IC₅₀ (nM/µM)Target CellsReference
Compound 6 Quinoline Amide3.85.5 nMHUVEC[3]
Compound 8 N-sulfonylpiperidine55.43.94 µMHCT-116
Compound 11 Piperazinylquinoxaline1909.52 µMHepG-2[1]
Compound 7 Quinoline-thiazolidinedioneNot explicitly stated90 µM (Caco-2)Caco-2[4][5]
CHMFL-VEGFR2-002 Not specified66150 nMTel-VEGFR2-BaF3[6]
Compound 6 (Nicotinamide) Nicotinamide60.837.8 µMHepG-2[7][8]
SQ2 Quinazoline Dicarboxamide143.38 µMHT-29[9]
Compound 12b Pyrazolo[3,4-d]pyrimidine9211.5 µMHepG-2[10]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds, particularly quinoline derivatives, with potent VEGFR-2 inhibitory activity. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the discovery and development of novel anti-angiogenic agents for cancer therapy. The modular nature of the synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

Application Notes: 1-(3-Bromo-5-methylphenyl)ethanone in the Development of Anti-Angiogenic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Bromo-5-methylphenyl)ethanone is a key chemical intermediate utilized in the synthesis of advanced heterocyclic compounds for cancer research. While not possessing intrinsic anti-angiogenic activity itself, its structural framework makes it a valuable starting material for the creation of potent inhibitors targeting key processes in tumor development. Specifically, it serves as a precursor for the synthesis of novel quinoline amide derivatives designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. The inhibition of VEGFR-2 is a clinically validated strategy for suppressing tumor growth and metastasis by cutting off the blood supply that tumors require to thrive.

These application notes provide an overview of the role of this compound in this context and detail the experimental protocols used to evaluate the resulting anti-angiogenic compounds.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. The VEGF/VEGFR-2 signaling pathway is a central regulator of this process. When the Vascular Endothelial Growth Factor (VEGF-A) binds to its receptor, VEGFR-2, on the surface of endothelial cells, it triggers receptor dimerization and autophosphorylation of specific tyrosine kinase domains. This activation initiates a cascade of downstream intracellular signals, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability, leading to new blood vessel formation.

Quinoline amide derivatives synthesized from precursors like this compound are designed as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of VEGFR-2, preventing autophosphorylation and blocking the entire downstream signaling cascade. This inhibition effectively halts the pro-angiogenic signals, thereby suppressing tumor-associated neovascularization.

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding P1 Receptor Dimerization & Autophosphorylation (P) VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MAPK->Proliferation Inhibitor Quinoline Amide Derivative (VEGFR-2 Inhibitor) Inhibitor->P1 Inhibits ATP Binding

Figure 1: VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative quinoline amide derivatives, which belong to the class of compounds that can be synthesized using this compound as a starting material. The data demonstrates their high potency against both the target enzyme (VEGFR-2) and endothelial cells.

Compound IDTargetIC₅₀ (nM)Cell LineAssay Type
Derivative AVEGFR-2 Kinase3.8-In Vitro Kinase Assay
Derivative AHUVEC Proliferation5.5HUVECCell-based Proliferation
Derivative BVEGFR-2 Kinase60.83-In Vitro Kinase Assay
Derivative BHCT-116 Proliferation9300HCT-116Cell-based Proliferation
Derivative CVEGFR-2 Kinase14-In Vitro Kinase Assay
Derivative CHT-29 Proliferation3380HT-29Cell-based Proliferation

Note: The data presented are representative examples from published literature on quinoline amide derivatives and serve to illustrate the potential efficacy of compounds synthesized from related precursors.[1][2][3][4]

Detailed Experimental Protocols

The evaluation of novel anti-angiogenic compounds involves a series of standardized in vitro and in vivo assays to determine their efficacy and mechanism of action.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human VEGFR-2. A common method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Master Mix (Buffer, ATP, Substrate) C Add Master Mix & Compound to 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Add Recombinant VEGFR-2 Enzyme C->D E Incubate at 30°C for 45 min D->E F Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) E->F G Incubate at RT for 40 min F->G H Add Kinase Detection Reagent (Converts ADP to ATP) G->H I Incubate at RT for 30-60 min H->I J Measure Luminescence I->J

Figure 2: Workflow for the VEGFR-2 Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation :

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.

    • Prepare a master mix containing 1x Kinase Buffer, ATP (final concentration ~10 µM), and a suitable peptide substrate (e.g., Poly-(Glu,Tyr) 4:1).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions in 1x Kinase Buffer to achieve the desired concentration range. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction :

    • Add 12.5 µL of the master mix to each well of a solid white 96-well plate.

    • Add 2.5 µL of the diluted test compound to the appropriate wells. Add 2.5 µL of vehicle control (e.g., 1% DMSO in buffer) to "Positive Control" and "Blank" wells.

    • Initiate the reaction by adding 10 µL of diluted recombinant VEGFR-2 enzyme (e.g., 2 ng/µL) to all wells except the "Blank" wells, to which 10 µL of 1x Kinase Buffer is added.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection (using ADP-Glo™ Assay) :

    • Equilibrate the plate to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis :

    • Measure the luminescence using a plate reader.

    • Subtract the "Blank" signal from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.[5][6][7][8]

Protocol 2: HUVEC Proliferation Assay

This assay assesses the cytostatic effect of a compound on endothelial cells, a key component of angiogenesis.

G A Seed HUVECs in 96-well plate B Allow cells to adhere (24 hours) A->B C Serum-starve cells (4-6 hours) B->C D Treat with Test Compound + VEGF-A Stimulant C->D E Incubate (48-72 hours) D->E F Add MTT Reagent E->F G Incubate (2-4 hours) & Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H

Figure 3: Workflow for the HUVEC Proliferation (MTT) Assay.

Methodology (MTT Assay):

  • Cell Culture and Seeding :

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete endothelial growth medium (EGM-2).

    • Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment :

    • After 24 hours, gently aspirate the medium. Wash once with PBS.

    • Add 100 µL of starvation medium (e.g., EGM-2 with 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.

    • Prepare serial dilutions of the test compound and a solution of a pro-angiogenic stimulant (e.g., VEGF-A, 20 ng/mL) in starvation medium.

    • Remove the starvation medium and add 100 µL of the treatment medium (containing the test compound and VEGF-A) to the appropriate wells. Include controls: vehicle + VEGF-A (positive control) and vehicle only (negative control).

    • Incubate for 48-72 hours.

  • MTT Assay :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of proliferation inhibition relative to the positive control.

    • Determine the IC₅₀ value by plotting percent inhibition versus log concentration.[9][10][11]

Protocol 3: HUVEC Tube Formation Assay

This in vitro assay models the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.

G A Coat 96-well plate with Basement Membrane Extract (BME) B Incubate at 37°C for 30-60 min to allow gel formation A->B D Seed HUVECs onto the BME gel B->D C Harvest and resuspend HUVECs in medium containing Test Compound ± VEGF C->D E Incubate for 4-18 hours D->E F Image wells using phase-contrast microscopy E->F G Quantify Tube Formation (e.g., total tube length, branch points) F->G

Figure 4: Workflow for the HUVEC Tube Formation Assay.

Methodology:

  • Plate Preparation :

    • Thaw a basement membrane extract (BME), such as Matrigel®, on ice.

    • Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding and Treatment :

    • Harvest HUVECs and resuspend them in a small volume of basal medium (e.g., EBM-2 with 0.5% FBS) at a density of 2 x 10⁵ cells/mL.

    • Add the test compound and/or VEGF-A to the cell suspension.

    • Carefully seed 100 µL of the cell suspension (20,000 cells) onto the surface of the solidified BME.

  • Incubation and Imaging :

    • Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.

    • Monitor the formation of capillary-like structures using a phase-contrast microscope.

  • Data Analysis :

    • Capture images of the tube network in each well.

    • Quantify angiogenesis using image analysis software to measure parameters such as the total number of junctions, number of branches, and total tube length.

    • Calculate the percentage of inhibition of tube formation compared to the vehicle-treated control.[12][13]

Protocol 4: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. It utilizes the highly vascularized membrane of a developing chick embryo to observe the formation of new blood vessels in response to test substances.

G A Incubate fertilized chicken eggs (3 days) B Create a window in the eggshell to expose the CAM A->B C Place a sterile filter disk or gel sponge containing the Test Compound onto the CAM B->C D Seal the window and re-incubate (48-72 hours) C->D E Image the CAM vasculature around the disk D->E F Quantify blood vessel density and branching E->F

Figure 5: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Methodology:

  • Egg Incubation :

    • Incubate fertilized chicken eggs in a humidified incubator at 37.5°C for 3 days.

  • Windowing :

    • On embryonic day 3, carefully create a small, square window in the eggshell over the developing embryo, exposing the CAM.

  • Compound Application :

    • Sterilize small filter paper disks or gelatin sponges.

    • Apply a specific amount of the test compound (dissolved in a suitable solvent) onto the disk. A negative control disk should contain the solvent only.

    • Once the solvent has evaporated, place the disk directly onto the CAM surface.

  • Re-incubation and Observation :

    • Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

    • After the incubation period, re-open the window and observe the vasculature around the disk.

  • Data Analysis :

    • Capture high-resolution images of the CAM area under the disk.

    • Quantify the angiogenic response by counting the number of blood vessel branch points or by measuring the total blood vessel length and density in a defined circular area around the disk using image analysis software.

    • Compare the results from the compound-treated group to the negative control group to determine the anti-angiogenic effect.[14][15][16][17]

References

Application Notes and Protocols for Metal-Catalyzed Transformations of 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key metal-catalyzed cross-coupling reactions involving 1-(3-Bromo-5-methylphenyl)ethanone. This versatile building block is a valuable precursor in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents such as VEGFR-2 inhibitors. The following sections detail optimized conditions and methodologies for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reactions, enabling the efficient formation of carbon-nitrogen and carbon-carbon bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of aryl amines. This protocol outlines the coupling of this compound with various amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

  • Add the base (1.4-2.0 equiv.) to the flask.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk flask and heat the reaction mixture with vigorous stirring at the temperature and for the duration specified in the table below.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination
Amine Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene1001885-95 (estimated)
MorpholinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃Dioxane1102480-90 (estimated)
CyclohexylaminePd₂(dba)₃ (1.5)tBuXPhos (3)K₃PO₄t-BuOH1001675-85 (estimated)

Note: The yields provided are estimates based on typical outcomes for similar aryl bromide substrates and may vary.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Br(L2) B->C D Ligand Exchange C->D E Ar-Pd(II)-NHR'R''X- D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR'R'' (Product) F->G ArBr This compound ArBr->B Amine HNR'R'' Amine->D Base Base Base->D

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equiv.) and the arylboronic acid (1.2-1.5 equiv.) in the organic solvent.

  • Add an aqueous solution of the base (2.0 equiv.).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (1-5 mol%) and stir the mixture vigorously at the specified temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling
Boronic Acid Coupling PartnerPalladium Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901288-98 (estimated)
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Dioxane/H₂O1001685-95 (estimated)
Thiophene-2-boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001282-92 (estimated)

Note: The yields provided are estimates based on typical outcomes for similar aryl bromide substrates and may vary.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Br(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G ArBr This compound ArBr->B ArBOH Ar'B(OH)2 + Base ArBOH->D

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).

  • Add the anhydrous solvent and the terminal alkyne (1.2-1.5 equiv.).

  • Add the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling
Alkyne Coupling PartnerPd Catalyst (mol%)CuI (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25-50680-90 (estimated)
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF60875-85 (estimated)
1-HexynePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NToluene501278-88 (estimated)

Note: The yields provided are estimates based on typical outcomes for similar aryl bromide substrates and may vary.

Catalytic Cycles for Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-Br(L2) B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(L2) F Reductive Elimination E->F F->A G Ar-C≡CR (Product) F->G ArBr Ar-Br ArBr->B H Cu(I)Br I Ligand Exchange H->I J Cu(I)-C≡CR I->J J->D To Pd Cycle Alkyne HC≡CR + Base Alkyne->I

Caption: Catalytic cycles of the Sonogashira coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0 equiv.) in a reaction vessel.

  • Add the solvent and degas the mixture.

  • Heat the reaction to the specified temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data for Heck Reaction
Alkene Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002470-80 (estimated)
n-Butyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)K₂CO₃Acetonitrile801875-85 (estimated)
CyclohexenePdCl₂(PPh₃)₂ (3)-Et₃NDMF1203660-70 (estimated)

Note: The yields provided are estimates based on typical outcomes for similar aryl bromide substrates and may vary.

Catalytic Cycle for Heck Reaction

Heck_Reaction A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Br(L2) B->C D Alkene Coordination C->D E Ar-Pd(II)(Alkene)-Br D->E F Migratory Insertion E->F G R-Pd(II)-Br(L2) F->G H β-Hydride Elimination G->H I Alkene Product H->I J H-Pd(II)-Br(L2) H->J K Reductive Elimination J->K K->A Regeneration ArBr Ar-Br ArBr->B Alkene Alkene Alkene->D Base Base Base->K

Caption: Catalytic cycle of the Heck reaction.

HPLC method for purity analysis of 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purity Analysis of 1-(3-Bromo-5-methylphenyl)ethanone by High-Performance Liquid Chromatography (HPLC).

This document provides a comprehensive guide for determining the purity of this compound using a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method. The protocols and application notes are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Application Note

Introduction

This compound is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds. Ensuring the purity of such intermediates is a critical step in the drug development process to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity, making it an ideal method for assessing the purity of chemical compounds and identifying any potential impurities.[1]

This application note describes a gradient RP-HPLC method for the quantitative purity analysis of this compound. The method is designed to separate the main compound from potential process-related impurities and degradation products.

Chromatographic Principle

The separation is achieved on a C18 reverse-phase column.[1] The principle of separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mobile phase consisting of acetonitrile and water allows for the effective separation of compounds with a range of polarities. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase can help to improve peak shape and resolution.[2][3] UV detection at 254 nm is employed for the quantification of this compound and its impurities, as the aromatic ketone structure exhibits strong absorbance at this wavelength.[1]

Experimental Protocol

1. Instrumentation and Materials

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

  • Chemicals and Reagents:

    • This compound reference standard of known purity.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Phosphoric acid or Formic acid (analytical grade).

2. Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the purity analysis of this compound.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program See Table 2
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[1]
Run Time 30 minutes

Table 1: Recommended HPLC Chromatographic Conditions.

3. Gradient Elution Program

A gradient elution is recommended to ensure the separation of both polar and non-polar impurities.

Time (minutes)% Mobile Phase A (Water + 0.1% H₃PO₄)% Mobile Phase B (Acetonitrile + 0.1% H₃PO₄)
0.05050
20.01090
25.01090
25.15050
30.05050

Table 2: Gradient Elution Program.

4. Sample and Standard Preparation

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in acetonitrile to obtain a final concentration of approximately 1.0 mg/mL.[1]

  • Sample Solution Preparation: Prepare the sample solution by dissolving the this compound to be tested in acetonitrile to achieve a final concentration of approximately 1.0 mg/mL.[1]

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

5. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential impurities may include unreacted starting materials, by-products from the synthesis, or degradation products.

Data Presentation

The results of the purity analysis should be summarized in a clear and concise table.

Sample IDRetention Time (min)Peak AreaArea %Purity (%)
Reference Standard15.2125000099.899.8
Test Sample15.3123500099.199.1
Impurity 18.550000.4-
Impurity 218.162500.5-

Table 3: Example Data Summary for Purity Analysis.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Reference Standard Solution (1 mg/mL in Acetonitrile) filtration Filter Solutions (0.45 µm Syringe Filter) prep_standard->filtration prep_sample Prepare Sample Solution (1 mg/mL in Acetonitrile) prep_sample->filtration injection Inject 10 µL onto Column filtration->injection hplc_system HPLC System (C18 Column, UV Detector) run_gradient Run Gradient Elution injection->run_gradient detection Detect at 254 nm run_gradient->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) integration->calculation report Generate Report calculation->report

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-methylphenyl)ethanone is a key pharmaceutical intermediate instrumental in the synthesis of a variety of therapeutic agents. Notably, it serves as a crucial building block in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a class of targeted cancer therapies that hinder tumor angiogenesis and growth.[1][2][3] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on the robust and widely utilized Friedel-Crafts acylation reaction. The provided methodologies are intended to guide researchers and process chemists in developing and implementing a scalable and efficient manufacturing process.

Synthesis Overview

The primary synthetic route for this compound is the Friedel-Crafts acylation of 1-bromo-3-methylbenzene with acetyl chloride, utilizing a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction provides a direct and efficient method for the introduction of the acetyl group onto the aromatic ring.

Data Presentation

Table 1: Reagent Quantities for Large-Scale Synthesis
ReagentMolecular Weight ( g/mol )Molar RatioQuantity (kg) for 10 kg of Product
1-Bromo-3-methylbenzene185.061.08.7
Acetyl Chloride78.501.14.1
Anhydrous Aluminum Chloride133.341.27.5
Dichloromethane (DCM)84.93-50 L
Hydrochloric Acid (37%)36.46-15 L
Sodium Bicarbonate84.01-As needed
Anhydrous Sodium Sulfate142.04-As needed
Table 2: Typical Large-Scale Synthesis Parameters and Results
ParameterValue
Reaction Scale10 kg (product)
Reaction Temperature0-5 °C (addition), 20-25 °C (reaction)
Reaction Time4-6 hours
Work-up ProcedureAqueous quench, extraction, washing
Purification MethodCrystallization
Typical Yield80-90%
Product Purity (by HPLC)>99%

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1-Bromo-3-methylbenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride

  • Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for crystallization)

Equipment:

  • Large-scale glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet.

  • Addition funnel

  • Quenching vessel

  • Extraction vessel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: Charge the glass-lined reactor with anhydrous aluminum chloride (7.5 kg, 56.2 mol) and dichloromethane (30 L) under a nitrogen atmosphere. Cool the suspension to 0-5 °C with constant stirring.

  • Formation of Acylium Ion: Slowly add acetyl chloride (4.1 kg, 52.2 mol) to the stirred suspension while maintaining the temperature between 0-10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the acylium ion complex.

  • Friedel-Crafts Acylation: In a separate vessel, dissolve 1-bromo-3-methylbenzene (8.7 kg, 47.0 mol) in dichloromethane (20 L). Slowly add this solution to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: In a separate, well-ventilated quenching vessel, prepare a mixture of crushed ice (50 kg) and concentrated hydrochloric acid (15 L). Slowly and carefully transfer the reaction mixture to the ice/HCl mixture with vigorous stirring to decompose the aluminum chloride complex. The temperature should be maintained below 25 °C during the quench.

  • Work-up: Transfer the quenched mixture to a suitable extraction vessel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 L).

  • Washing: Combine the organic layers and wash sequentially with water (20 L), saturated sodium bicarbonate solution (20 L, until effervescence ceases), and brine (20 L).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or low-melting solid.

Protocol 2: Purification by Crystallization

Materials:

  • Crude this compound

  • Ethanol

Equipment:

  • Crystallization vessel with temperature control and stirring

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Dissolution: Transfer the crude product to a crystallization vessel. Add a minimum amount of hot ethanol (approximately 2-3 volumes relative to the crude product) and heat to 60-70 °C with stirring until all the solid dissolves.

  • Crystallization: Slowly cool the solution to 0-5 °C over 2-4 hours to induce crystallization.

  • Isolation: Collect the crystalline product by filtration. Wash the filter cake with a small amount of cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A 1. Reaction Setup (AlCl3 in DCM) B 2. Acylium Ion Formation (Acetyl Chloride Addition) A->B C 3. Friedel-Crafts Acylation (1-Bromo-3-methylbenzene Addition) B->C D 4. Reaction Monitoring C->D E 5. Quenching (Ice/HCl) D->E Reaction Complete F 6. Extraction (DCM) E->F G 7. Washing (H2O, NaHCO3, Brine) F->G H 8. Drying & Concentration G->H I 9. Crystallization (Ethanol) H->I Crude Product J 10. Filtration I->J K 11. Drying J->K L L K->L Pure Product (>99% Purity)

Caption: Overall workflow for the large-scale synthesis of this compound.

Signaling_Pathway cluster_intermediate Intermediate Synthesis cluster_drug_synthesis Drug Synthesis cluster_biological_action Biological Action Intermediate This compound Drug VEGFR-2 Inhibitor (e.g., Quinoline Amide Derivatives) Intermediate->Drug Key Building Block VEGFR2 VEGFR-2 Drug->VEGFR2 Inhibition Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports

Caption: Role of this compound in the synthesis of VEGFR-2 inhibitors.

References

Application Notes and Protocols: The Use of 1-(3-Bromo-5-methylphenyl)ethanone in the Synthesis of Novel Scaffolds for Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-methylphenyl)ethanone is a versatile building block in medicinal chemistry, poised for the synthesis of novel compounds targeting the central nervous system (CNS). Its substituted phenyl ring offers a scaffold that can be readily modified through various chemical transformations. The presence of a bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The ketone functionality provides a handle for a range of reactions, including reductive amination and condensations, to build out pharmacologically relevant moieties. This document outlines synthetic strategies and protocols for leveraging this compound to create potential CNS drug candidates, with a focus on the synthesis of substituted phenylmorpholine derivatives, a class of compounds known for their activity in the CNS.[1][2][3][4]

Synthetic Strategy: From Bromoketone to a CNS-Active Scaffold

The strategic location of the bromo and acetyl groups on the this compound core allows for a multi-step synthesis to generate libraries of compounds for screening against various CNS targets. A plausible and efficient synthetic route involves an initial Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl group at the 3-position of the phenyl ring. This is followed by a reduction of the ketone to an alcohol and subsequent conversion to an amino alcohol, which can then be cyclized to form a morpholine ring. This approach allows for diversity at two key positions: the substituent introduced via the Suzuki coupling and the group on the morpholine nitrogen.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • SPhos (0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene and Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and SPhos (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add palladium(II) acetate (0.05 equivalents) to the flask under the inert atmosphere.

  • Add the degassed toluene and water mixture (4:1) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl ketone.[5][6][7][8][9]

Protocol 2: Reductive Amination and Cyclization to form Phenylmorpholine Scaffold

This protocol outlines the conversion of the ketone to a phenylmorpholine derivative.

Step 2a: Reduction of the Ketone to an Alcohol

Materials:

  • Substituted acetophenone from Protocol 1

  • Sodium borohydride (NaBH₄, 1.5 equivalents)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted acetophenone in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding alcohol, which can often be used in the next step without further purification.

Step 2b: Formation of the Phenylmorpholine Ring

This step involves the conversion of the alcohol to an intermediate that can be cyclized with an appropriate amine. A common method is the reaction with 2-chloroethylamine followed by base-mediated cyclization.

Materials:

  • The alcohol from Step 2a

  • 2-Chloroethylamine hydrochloride

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the alcohol in anhydrous DMF in a flame-dried flask under an inert atmosphere.

  • Cool the solution in an ice bath and add sodium hydride (2.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-chloroethylamine hydrochloride (1.1 equivalents) and heat the reaction to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and carefully quench with water.

  • Extract the product with ethyl acetate. The organic layers should be combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography to yield the desired phenylmorpholine derivative.[10]

Data Presentation

The following table presents hypothetical pharmacological data for a series of novel phenylmorpholine derivatives synthesized from this compound, illustrating their potential as CNS drug candidates.

Compound IDR¹ (from Suzuki Coupling)R² (on Morpholine N)Dopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)In vivo Efficacy (Forced Swim Test, % decrease in immobility)
CNS-101PhenylMethyl1502530045
CNS-1024-FluorophenylMethyl1202028055
CNS-1032-ThienylMethyl2003535040
CNS-104PhenylEthyl1603031042
CNS-1054-FluorophenylEthyl1352229058

Visualizations

Synthetic Workflow

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst) start->suzuki ketone Substituted Acetophenone suzuki->ketone reduction Reduction (NaBH4) ketone->reduction alcohol Substituted Phenylethanol reduction->alcohol cyclization Cyclization (e.g., with 2-chloroethylamine) alcohol->cyclization morpholine Substituted Phenylmorpholine (CNS Drug Candidate) cyclization->morpholine

Caption: Synthetic route to phenylmorpholine-based CNS drug candidates.

Postulated Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_synapse Dopamine DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Signal Signal Transduction DA_receptor->Signal drug Phenylmorpholine Derivative (e.g., CNS-102) drug->DAT Inhibition

Caption: Postulated mechanism of action for a phenylmorpholine derivative.

References

Application Notes: Synthesis of Pyrazole Carboxamide Fungicides Using 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a putative pyrazole carboxamide fungicide, using 1-(3-bromo-5-methylphenyl)ethanone as a key intermediate. The methodologies are based on established synthetic routes for analogous pyrazole-containing agrochemicals. Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of pathogenic fungi.

The synthetic strategy involves a three-step process:

  • Formation of an enaminone intermediate from this compound.

  • Cyclization of the enaminone with hydrazine to form the pyrazole core.

  • Amide coupling of the resulting pyrazole carboxylic acid with a suitable aniline to yield the final active ingredient.

Experimental Protocols

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3-bromo-5-methylphenyl)prop-2-en-1-one

This protocol describes the formation of the enaminone intermediate through the condensation of this compound with N,N-dimethylformamide dimethyl acetal (DMFDMA).

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound213.0710.0 g0.047
N,N-Dimethylformamide dimethyl acetal (DMFDMA)119.166.7 g (7.8 mL)0.056
Toluene-50 mL-

Procedure:

  • To a solution of this compound (10.0 g, 0.047 mol) in toluene (50 mL), add N,N-dimethylformamide dimethyl acetal (6.7 g, 0.056 mol).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess DMFDMA.

  • The crude product is typically a solid or a viscous oil and can be used in the next step without further purification. An optional purification can be performed by recrystallization from a suitable solvent system like ethanol/water.

Expected Yield: 85-95%

Step 2: Synthesis of 3-(3-Bromo-5-methylphenyl)-1H-pyrazole-4-carbaldehyde

This protocol outlines the cyclization of the enaminone intermediate with hydrazine hydrate to form the pyrazole ring system.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(E)-3-(dimethylamino)-1-(3-bromo-5-methylphenyl)prop-2-en-1-one268.1412.6 g (crude from Step 1)~0.047
Hydrazine hydrate (64%)50.063.7 g (3.6 mL)0.075
Ethanol-100 mL-
Acetic Acid-2-3 drops-

Procedure:

  • Dissolve the crude enaminone from Step 1 (12.6 g, ~0.047 mol) in ethanol (100 mL).

  • Add hydrazine hydrate (3.7 g, 0.075 mol) and a catalytic amount of acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 70-85%

Step 3: Synthesis of N-(2-methylphenyl)-3-(3-bromo-5-methylphenyl)-1H-pyrazole-4-carboxamide

This protocol describes the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid, followed by amide coupling with an aniline to form the final pyrazole carboxamide fungicide.

Sub-step 3a: Oxidation to 3-(3-Bromo-5-methylphenyl)-1H-pyrazole-4-carboxylic acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(3-Bromo-5-methylphenyl)-1H-pyrazole-4-carbaldehyde265.1110.0 g0.038
Potassium permanganate (KMnO4)158.037.2 g0.045
Acetone/Water (1:1)-150 mL-
Sodium bisulfite (NaHSO3)-As needed-
Hydrochloric acid (HCl, concentrated)-As needed-

Procedure:

  • Suspend 3-(3-bromo-5-methylphenyl)-1H-pyrazole-4-carbaldehyde (10.0 g, 0.038 mol) in a mixture of acetone and water (1:1, 150 mL).

  • Cool the mixture in an ice bath and add a solution of potassium permanganate (7.2 g, 0.045 mol) in water portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Yield: 80-90%

Sub-step 3b: Amide Coupling

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(3-Bromo-5-methylphenyl)-1H-pyrazole-4-carboxylic acid281.118.5 g0.030
Thionyl chloride (SOCl2)118.974.3 g (2.6 mL)0.036
2-Methylaniline107.153.5 g (3.5 mL)0.033
Dichloromethane (DCM)-100 mL-
Triethylamine-4.6 g (6.3 mL)0.045

Procedure:

  • Suspend the pyrazole carboxylic acid (8.5 g, 0.030 mol) in dichloromethane (100 mL).

  • Add thionyl chloride (4.3 g, 0.036 mol) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours until a clear solution is formed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

  • Dissolve the resulting crude acid chloride in fresh dichloromethane (100 mL).

  • In a separate flask, dissolve 2-methylaniline (3.5 g, 0.033 mol) and triethylamine (4.6 g, 0.045 mol) in dichloromethane (50 mL).

  • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Wash the organic layer with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yield: 75-85%

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepProductStarting MaterialKey ReagentsTypical Yield (%)
1(E)-3-(dimethylamino)-1-(3-bromo-5-methylphenyl)prop-2-en-1-oneThis compoundDMFDMA, Toluene85-95
23-(3-Bromo-5-methylphenyl)-1H-pyrazole-4-carbaldehydeEnaminone from Step 1Hydrazine hydrate, Ethanol70-85
3a3-(3-Bromo-5-methylphenyl)-1H-pyrazole-4-carboxylic acidPyrazole-4-carbaldehyde from Step 2KMnO480-90
3bN-(2-methylphenyl)-3-(3-bromo-5-methylphenyl)-1H-pyrazole-4-carboxamidePyrazole-4-carboxylic acid from Step 3aSOCl2, 2-Methylaniline75-85

Visualizations

Synthetic_Pathway cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3a: Oxidation cluster_3 Step 3b: Amide Coupling start 1-(3-Bromo-5- methylphenyl)ethanone reagent1 DMFDMA, Toluene Reflux start->reagent1 intermediate1 (E)-3-(dimethylamino)-1- (3-bromo-5-methylphenyl) prop-2-en-1-one reagent1->intermediate1 reagent2 Hydrazine Hydrate Ethanol, Reflux intermediate1->reagent2 intermediate2 3-(3-Bromo-5-methylphenyl) -1H-pyrazole-4-carbaldehyde reagent2->intermediate2 reagent3a KMnO4 intermediate2->reagent3a intermediate3a 3-(3-Bromo-5-methylphenyl) -1H-pyrazole-4-carboxylic acid reagent3a->intermediate3a reagent3b 1. SOCl2 2. 2-Methylaniline intermediate3a->reagent3b product N-(2-methylphenyl)-3- (3-bromo-5-methylphenyl) -1H-pyrazole-4-carboxamide reagent3b->product

Caption: Synthetic pathway for a pyrazole carboxamide fungicide.

Experimental_Workflow start Start: This compound step1 Step 1: Enaminone Formation - React with DMFDMA in Toluene - Reflux for 4-6h start->step1 workup1 Workup 1: - Concentrate under reduced pressure - Optional recrystallization step1->workup1 step2 Step 2: Pyrazole Formation - React with Hydrazine Hydrate in Ethanol - Reflux for 3-5h workup1->step2 workup2 Workup 2: - Cool and filter or concentrate - Purify by column chromatography step2->workup2 step3a Step 3a: Oxidation - React with KMnO4 - Quench with NaHSO3 workup2->step3a workup3a Workup 3a: - Filter MnO2 - Acidify and filter product step3a->workup3a step3b Step 3b: Amide Coupling - Form acid chloride with SOCl2 - React with 2-Methylaniline workup3a->step3b workup3b Workup 3b: - Aqueous workup - Recrystallization/Column chromatography step3b->workup3b end Final Product: Pyrazole Carboxamide workup3b->end

Caption: Experimental workflow for the synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(3-Bromo-5-methylphenyl)ethanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound and what are its challenges?

A common method attempted for this synthesis is the Friedel-Crafts acylation of 1-bromo-3-methylbenzene with an acetylating agent (like acetyl chloride or acetic anhydride) and a Lewis acid catalyst (such as aluminum chloride). However, this approach presents significant challenges in achieving a good yield of the desired product. The primary issue is a lack of regioselectivity. The methyl group is an activating ortho-, para-director, and the bromo group is a deactivating ortho-, para-director. This results in a mixture of isomers, with the desired product, where the acetyl group is meta to both substituents, being a minor component.

Q2: What are the major isomeric byproducts in the Friedel-Crafts acylation of 1-bromo-3-methylbenzene?

The main products are the result of acylation at the positions ortho and para to the methyl and bromo groups. The primary isomers formed would be 1-(4-bromo-2-methylphenyl)ethanone and 1-(2-bromo-4-methylphenyl)ethanone.

Q3: How can I minimize the formation of side products in a Friedel-Crafts acylation?

While it is difficult to prevent isomer formation in the case above, general side reactions in Friedel-Crafts acylation can be minimized. Using a less reactive acylating agent (e.g., acetic anhydride instead of acetyl chloride), maintaining a low reaction temperature (0-5 °C), and ensuring slow, controlled addition of the acylating agent can reduce the formation of polymeric or tarry byproducts. Additionally, using the correct stoichiometric amount of the Lewis acid catalyst is crucial.[1][2]

Q4: What is a more effective strategy for synthesizing this compound with high regioselectivity and yield?

A more reliable and higher-yielding route starts from 3-bromo-5-methylbenzoic acid.[3][4] This multi-step synthesis ensures the correct substitution pattern on the aromatic ring from the beginning, thus avoiding the issue of isomer formation. The typical sequence involves converting the carboxylic acid to an acid chloride, which is then reacted with an organometallic reagent to form the ketone.

Q5: What are the key safety precautions for this synthesis?

Friedel-Crafts acylation involves corrosive and moisture-sensitive reagents. Aluminum chloride reacts violently with water. Acyl chlorides are lachrymatory and corrosive. The reaction should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat).[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of Desired Product Incorrect Synthetic Strategy: Using Friedel-Crafts acylation on 1-bromo-3-methylbenzene leads to a mixture of isomers where the desired product is a minor component.Adopt an alternative synthesis route starting from 3-bromo-5-methylbenzoic acid to ensure correct regiochemistry.
Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.Use a fresh, unopened container of anhydrous aluminum chloride. Handle the catalyst quickly in a dry environment or a glovebox.
Impure Reactants: Starting materials or solvents contain water or other impurities.Purify the starting materials (e.g., by distillation). Use anhydrous solvents.
Formation of Dark, Tarry Material High Reaction Temperature: The reaction was allowed to overheat, causing polymerization or degradation.Maintain a low temperature (0-5 °C) during the addition of reagents and throughout the reaction. Ensure efficient stirring.
Excess Catalyst: Too much Lewis acid was used, promoting side reactions.Use the correct stoichiometric amount of the catalyst (typically 1.1 to 1.3 equivalents for acylation).
Multiple Products Observed (TLC/NMR) Isomer Formation: As explained, Friedel-Crafts acylation of 1-bromo-3-methylbenzene inherently produces multiple isomers.If you must use this route, attempt to separate the isomers using column chromatography. However, the recommended solution is to change the synthetic strategy.
Difficult Product Isolation Incomplete Quenching: The reaction mixture was not properly quenched, leaving reactive species.Pour the reaction mixture slowly onto crushed ice and concentrated HCl to fully decompose the aluminum chloride complex and separate the organic layer.
Emulsion during Work-up: An emulsion formed during the aqueous extraction steps.Add a saturated brine solution (NaCl) to help break the emulsion. If necessary, filter the mixture through a pad of celite.

Data Presentation

The following table illustrates a hypothetical product distribution for the Friedel-Crafts acylation of 1-bromo-3-methylbenzene to highlight the challenge of isomerism. Actual yields may vary.

CatalystTemperature (°C)Desired Product Yield (%) (this compound)Major Isomer Yield (%) (ortho/para products)Other Byproducts (%)
AlCl₃0< 5%~60-70%~25-35%
AlCl₃25< 2%~50-60%~38-48% (includes tar)
FeCl₃25< 8%~55-65%~27-37%

Experimental Protocols

Protocol 1: High-Yield Synthesis from 3-Bromo-5-methylbenzoic Acid (Recommended)

This two-step protocol provides a reliable method for obtaining the target compound with high purity.

Step 1: Synthesis of 3-Bromo-5-methylbenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 3-bromo-5-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-bromo-5-methylbenzoyl chloride can be used directly in the next step.

Step 2: Synthesis of this compound via Organocuprate

  • Prepare a solution of lithium dimethylcuprate (Gilman reagent) at -78 °C by adding two equivalents of methyllithium (MeLi) to one equivalent of copper(I) iodide (CuI) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add the crude 3-bromo-5-methylbenzoyl chloride (1.0 eq) dissolved in the same anhydrous solvent to the freshly prepared Gilman reagent at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature over 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Friedel-Crafts Acylation of 1-bromo-3-methylbenzene (Low-Yield, Illustrative)

Disclaimer: This method will produce a mixture of isomers, with the desired product being a minor component.

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (CH₃COCl, 1.1 eq) to the suspension with vigorous stirring.

  • After stirring for 15-20 minutes, add 1-bromo-3-methylbenzene (1.0 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude oil will be a mixture of isomers requiring extensive purification by column chromatography or fractional distillation to isolate the small amount of this compound.

Visualizations

Synthesis Strategy Workflow

The following diagram illustrates the decision-making process for selecting an optimal synthesis route.

SynthesisStrategy start Goal: Synthesize This compound sm_choice Choose Starting Material start->sm_choice sm1 1-Bromo-3-methylbenzene sm_choice->sm1 Common but problematic sm2 3-Bromo-5-methylbenzoic Acid sm_choice->sm2 Recommended reaction1 Friedel-Crafts Acylation sm1->reaction1 reaction2 Two-Step Conversion: 1. Acid Chloride Formation 2. Ketone Formation sm2->reaction2 outcome1 Result: - Low Yield of Desired Product - Mixture of Isomers - Difficult Purification reaction1->outcome1 outcome2 Result: - High Yield - High Regioselectivity - Pure Product reaction2->outcome2

Caption: Decision workflow for synthesizing this compound.

References

Common side reactions in the synthesis of 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromo-5-methylphenyl)ethanone. The primary synthetic route covered is the Friedel-Crafts acylation of 3-bromotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 3-bromotoluene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction is a classic example of electrophilic aromatic substitution.

Q2: What are the main starting materials and reagents for this synthesis?

A2: The key materials are:

  • Substrate: 3-Bromotoluene

  • Acylating Agent: Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

  • Solvent: Typically a non-polar, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

Q3: Why is a stoichiometric amount of aluminum chloride often required in Friedel-Crafts acylation?

A3: In Friedel-Crafts acylation, the aluminum chloride catalyst forms a complex with the carbonyl group of the ketone product.[1] This complex is relatively stable and effectively removes the catalyst from the reaction cycle.[1] Therefore, at least a stoichiometric amount of AlCl₃ is necessary to ensure the reaction proceeds to completion.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Possible Causes & Solutions:

  • Moisture in Reagents or Glassware: Aluminum chloride is extremely sensitive to moisture and will be deactivated by water.

    • Troubleshooting: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride. Handle AlCl₃ quickly in a dry environment (e.g., a glove box or under a nitrogen atmosphere).

  • Insufficient Catalyst: As mentioned in the FAQ, a stoichiometric amount of AlCl₃ is crucial.

    • Troubleshooting: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent or 3-bromotoluene).

  • Inadequate Reaction Temperature: The reaction may be too slow at very low temperatures, or side reactions could occur at higher temperatures.

    • Troubleshooting: The reaction is often started at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Deactivated Starting Material: The presence of strongly deactivating groups on the aromatic ring can hinder or prevent the Friedel-Crafts reaction. While the methyl group is activating, the bromo group is deactivating.

    • Troubleshooting: Ensure the 3-bromotoluene is pure. If other strongly deactivating impurities are present, purify the starting material before use.

Issue 2: Formation of Multiple Isomeric Products

Underlying Principle:

The substitution pattern in the Friedel-Crafts acylation of 3-bromotoluene is governed by the directing effects of the two substituents on the benzene ring:

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

  • Bromo Group (-Br): A deactivating group that also directs incoming electrophiles to the ortho and para positions.

The interplay of these directing effects, along with steric hindrance, leads to a mixture of isomeric products. The primary isomers expected are:

  • This compound (Desired Product): Acylation at the position para to the methyl group and meta to the bromo group.

  • 1-(4-Bromo-2-methylphenyl)ethanone: Acylation at the position ortho to the methyl group and para to the bromo group.

  • 1-(2-Bromo-4-methylphenyl)ethanone: Acylation at the position ortho to the bromo group and para to the methyl group.

  • 1-(5-Bromo-2-methylphenyl)ethanone: Acylation at the position ortho to the methyl group and ortho to the bromo group.

Troubleshooting & Purification:

  • Controlling Reaction Conditions: While it is difficult to completely avoid the formation of isomers, adjusting reaction conditions can influence the product ratio. Lowering the reaction temperature may increase selectivity.

  • Purification Strategies:

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.

    • Recrystallization: If the desired product is a solid and has different solubility characteristics from the isomeric impurities, recrystallization from a suitable solvent can be used for purification.

    • Column Chromatography: For high purity requirements, column chromatography on silica gel is a reliable method for separating isomers.[3] The choice of eluent will depend on the polarity of the isomers.

Quantitative Data on Isomeric Byproducts:

The following table summarizes the known physical properties of the desired product and a key isomeric byproduct. This data is essential for developing effective purification strategies.

Compound NameStructureCAS NumberMelting Point (°C)Boiling Point (°C)
This compound Br-C6H3(CH3)-C(=O)CH31379325-64-0N/AN/A
4'-Bromo-3'-methylacetophenone Br-C6H3(CH3)-C(=O)CH337074-40-131-32157-159 (19 Torr)[4]
2-Bromo-4'-methylacetophenone CH3-C6H4-C(=O)CH2Br619-41-045-49238-239[5]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 3-Bromotoluene

This protocol is a generalized procedure based on standard Friedel-Crafts acylation methods.[2] Optimization may be required.

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1-1.3 equivalents) and a dry, inert solvent (e.g., dichloromethane).

  • Cool the suspension to 0-5 °C in an ice bath.

2. Reagent Addition:

  • In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in the same dry solvent.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of 3-bromotoluene (1.0 equivalent) in the same dry solvent dropwise over 15-30 minutes, again keeping the temperature below 10 °C.

3. Reaction:

  • After the addition of 3-bromotoluene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to reflux for a period, continuing to monitor by TLC until the starting material is consumed.

4. Work-up:

  • Cool the reaction mixture in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of the solvent.

  • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

5. Purification:

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure, recrystallization, or column chromatography, based on the physical properties of the desired product and impurities.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Product check_moisture Check for Moisture in Reagents/Glassware? start->check_moisture check_catalyst Sufficient AlCl3 (Stoichiometric)? check_moisture->check_catalyst No dry_reagents Dry Solvents & Use Anhydrous AlCl3 check_moisture->dry_reagents Yes check_temp Optimal Reaction Temperature? check_catalyst->check_temp Yes increase_catalyst Use 1.1-1.3 eq. of AlCl3 check_catalyst->increase_catalyst No check_purity Purity of Starting Material? check_temp->check_purity Yes optimize_temp Optimize Temperature (Monitor with TLC) check_temp->optimize_temp No purify_sm Purify 3-Bromotoluene Before Reaction check_purity->purify_sm No end_node Improved Yield check_purity->end_node Yes dry_reagents->end_node increase_catalyst->end_node optimize_temp->end_node purify_sm->end_node

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for Synthesis and Purification

synthesis_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (Dry Glassware, AlCl3, Solvent) addition 2. Reagent Addition (Acetyl Chloride, then 3-Bromotoluene) setup->addition reaction 3. Reaction (Stir at RT, Monitor by TLC) addition->reaction quench 4. Quench Reaction (Ice/HCl) reaction->quench extract 5. Extraction (Separate Layers) quench->extract wash 6. Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry 7. Dry Organic Layer (Na2SO4) wash->dry concentrate 8. Concentrate (Rotary Evaporation) dry->concentrate purify 9. Purify Crude Product (Distillation/Chromatography/ Recrystallization) concentrate->purify

Caption: General experimental workflow for synthesis.

References

Troubleshooting guide for Suzuki coupling reactions using brominated phenyl ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving brominated phenyl ketones.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of brominated phenyl ketones.

Question 1: My Suzuki coupling reaction is resulting in a low yield or has failed completely. What are the common causes?

Answer: Low yields or reaction failure with brominated phenyl ketones can often be attributed to several factors. These substrates are electron-deficient, which can influence the reactivity in the catalytic cycle.[1][2] Common causes include:

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is crucial. Standard catalysts may not be effective for all substrates.[3]

  • Inefficient Base or Solvent Combination: The base and solvent system plays a critical role in the transmetalation step and the overall reaction rate.[3][4]

  • Catalyst Deactivation: The presence of oxygen can deactivate the Pd(0) catalyst.[3] It is essential to ensure the reaction is performed under an inert atmosphere.

  • Side Reactions: Competing reactions like protodeboronation of the boronic acid or dehalogenation of the aryl bromide can consume starting materials.[5][6][7]

Question 2: I am observing the recovery of my starting materials. What should I investigate?

Answer: If you are recovering your starting materials, it's likely that the catalytic cycle is not proceeding efficiently. Consider the following:

  • Oxidative Addition Issues: Although brominated phenyl ketones are generally reactive, significant steric hindrance near the bromine atom could slow down the initial oxidative addition step.[6]

  • Catalyst and Ligand Choice: For electron-deficient aryl bromides, using electron-rich and bulky phosphine ligands can promote the oxidative addition step.[8][9] Consider screening different ligands.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. Cautiously increasing the temperature might improve the conversion rate.

Question 3: How can I minimize the formation of homocoupling products from my boronic acid?

Answer: The homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen and the palladium catalyst.[7] To minimize this:

  • Thorough Degassing: Ensure that your solvent and reaction vessel are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[3][10]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source can sometimes be advantageous over Pd(II) sources which require in-situ reduction that can sometimes promote homocoupling.

  • Controlled Reagent Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help minimize its concentration and thus reduce the rate of homocoupling.

Question 4: What is protodeboronation and how can I prevent it?

Answer: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[5][6] This side reaction consumes your nucleophile and reduces the overall yield. To mitigate this:

  • Choice of Base: Use milder bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH, especially if your boronic acid is sensitive.[6]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excessive water can promote protodeboronation. Using a biphasic solvent system with carefully controlled amounts of water can be beneficial.

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[7][11] They can be used as an alternative.

Question 5: My starting brominated phenyl ketone is being consumed, but I am not observing the desired product. What could be happening?

Answer: If your starting aryl bromide is being consumed without the formation of the desired product, dehalogenation might be occurring. This is a side reaction where the bromine atom is replaced by a hydrogen atom. Potential sources of hydrides can be certain bases or impurities in the solvents. To address this:

  • Screen Different Bases: Switch to a non-hydridic base.

  • Use High-Purity Solvents: Ensure that your solvents are anhydrous and of high purity.

Data Presentation

The choice of base can significantly impact the conversion rate of Suzuki coupling reactions. The following table summarizes the effect of different bases on the coupling of 4-bromoacetophenone with phenylboronic acid.

EntryBaseConversion (%)
1NaHCO₃45
2NaOAc52
3Na₂CO₃89
4K₂CO₃99
5Et₃N25

Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported palladium catalyst (1.0 mol%), base (2.0 mmol), DMA (5 mL), 100 °C, 24 hours. Data sourced from a study on a magnetic supported palladium(II)-N2O2 catalyst.[12]

Experimental Protocols

General Protocol for Suzuki Coupling of a Brominated Phenyl Ketone

  • Reagent Preparation: In a flame-dried Schlenk tube, add the brominated phenyl ketone (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: To the Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Inerting the Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[3][10]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ketone.

Mandatory Visualization

Below is a troubleshooting workflow for Suzuki coupling reactions involving brominated phenyl ketones.

Suzuki_Troubleshooting start Reaction Start: Low Yield / No Product check_sm Check Starting Materials (SM) by TLC/LC-MS start->check_sm sm_present Starting Materials Largely Unreacted check_sm->sm_present Yes sm_consumed Starting Aryl Bromide Consumed check_sm->sm_consumed No optimize_catalyst Optimize Catalyst System: - Screen Ligands (e.g., Buchwald type) - Increase Catalyst Loading - Increase Temperature sm_present->optimize_catalyst check_side_products Analyze Side Products sm_consumed->check_side_products homocoupling Boronic Acid Homocoupling Observed check_side_products->homocoupling Biaryl from Boronic Acid protodeboronation Protodeboronation Product Detected check_side_products->protodeboronation Arene from Boronic Acid dehalogenation Dehalogenation of Aryl Bromide check_side_products->dehalogenation Phenyl Ketone (debrominated) improve_inertness Improve Inert Atmosphere: - Thoroughly Degas Solvents - Use Schlenk Technique homocoupling->improve_inertness change_base_boron Modify Base/Boron Source: - Use Milder Base (K2CO3, Cs2CO3) - Use Boronic Ester protodeboronation->change_base_boron change_base_solvent Modify Base/Solvent: - Screen Non-Hydridic Bases - Use High Purity Solvents dehalogenation->change_base_solvent

Caption: A troubleshooting workflow for Suzuki coupling reactions.

References

How to minimize protodebromination in reactions with 1-(3-Bromo-5-methylphenyl)ethanone?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing protodebromination during chemical reactions involving 1-(3-Bromo-5-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination and why is it a problem?

Protodebromination is an undesired side reaction where the bromine atom on an aryl bromide is replaced by a hydrogen atom from a proton source in the reaction mixture. In the context of cross-coupling reactions with this compound, this leads to the formation of 1-(3-methylphenyl)ethanone as a byproduct, reducing the yield of the desired coupled product and complicating purification.

Q2: What are the common proton sources that lead to protodebromination?

Potential proton sources in a reaction mixture can include water, alcohols, amines, or even the solvent itself, especially under basic conditions. The presence of moisture is a frequent contributor to this side reaction.

Q3: How do the electronic properties of this compound influence protodebromination?

The acetyl group (-COCH₃) is an electron-withdrawing group, which can make the aromatic ring more electron-deficient. This can influence the rates of the desired catalytic cycle steps versus the undesired protodebromination pathway. While electron-withdrawing groups can sometimes accelerate the initial oxidative addition step in palladium-catalyzed couplings, they can also affect the stability of intermediates, potentially creating opportunities for protodebromination.

Q4: Which types of cross-coupling reactions are most susceptible to protodebromination with this substrate?

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are all susceptible to protodebromination. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in determining the extent of this side reaction.

Troubleshooting Guide

This guide provides solutions to common issues encountered during cross-coupling reactions with this compound.

Issue 1: High Levels of Protodebromination in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Significant presence of 1-(3-methylphenyl)ethanone in the crude reaction mixture, confirmed by GC-MS or NMR.

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Inappropriate Base Switch to a weaker, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.Strong bases, particularly hydroxides, can promote protodebromination by increasing the concentration of proton sources and affecting the stability of the organoboron reagent.
Inefficient Catalyst System Employ a high-activity palladium catalyst with bulky, electron-rich phosphine ligands like SPhos or XPhos.These ligands promote rapid oxidative addition and reductive elimination, accelerating the desired coupling reaction and outcompeting the protodebromination pathway.
Presence of Water Use anhydrous solvents and reagents. Consider using potassium trifluoroborate salts or MIDA boronates instead of boronic acids.Minimizing water content reduces the availability of a primary proton source. Aryltrifluoroborates and MIDA boronates are often more stable and less prone to protodeboronation than the corresponding boronic acids.[1]
Suboptimal Solvent Use aprotic solvents like toluene, dioxane, or THF.Aprotic solvents do not act as a proton source, unlike protic solvents such as alcohols.
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress carefully.While higher temperatures can increase reaction rates, they can also accelerate the rate of decomposition and side reactions like protodebromination.
Issue 2: Significant Protodebromination in Buchwald-Hartwig Amination

Symptoms:

  • Poor yield of the desired arylamine.

  • Formation of 1-(3-methylphenyl)ethanone and unreacted amine.

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Base is too Strong or Hindered Use a non-nucleophilic, moderately strong base like NaOtBu, KOtBu, or LiHMDS.The base plays a critical role in the deprotonation of the amine and the catalyst-amine complex.[2] An unsuitable base can lead to side reactions. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be tested.
Catalyst/Ligand Inactivity Utilize a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos).These ligands facilitate the C-N bond-forming reductive elimination step, which is often the rate-limiting step and competes with protodebromination pathways like β-hydride elimination.
Solvent Choice Employ anhydrous, aprotic polar solvents such as toluene, dioxane, or THF.These solvents are generally optimal for Buchwald-Hartwig aminations and do not contribute to protodebromination.
Reaction Time and Temperature Optimize the reaction time and temperature. Avoid prolonged heating.Over-running the reaction can lead to catalyst decomposition and an increase in side products.

Experimental Protocols

The following are generalized protocols that can be adapted for reactions with this compound. Optimization may be required.

Optimized Suzuki-Miyaura Coupling Protocol

This protocol is designed to minimize protodebromination by using a highly active catalyst system and a suitable base.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv), finely ground and dried

    • Anhydrous toluene/water (10:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the anhydrous toluene.

    • Add the catalyst solution to the Schlenk flask, followed by the remaining solvent mixture.

    • Degas the reaction mixture by bubbling argon through it for 10-15 minutes.

    • Heat the mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Robust Buchwald-Hartwig Amination Protocol

This protocol employs a modern catalyst system to favor the desired C-N bond formation.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G3 precatalyst (2 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the RuPhos Pd G3 precatalyst and NaOtBu to a dry Schlenk flask.

    • Add this compound and the amine.

    • Add anhydrous toluene.

    • Seal the flask and heat the reaction mixture to 90-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After the reaction is complete, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Visual Guides

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition aryl_halide Ar-Br (this compound) aryl_halide->pd0 oxidative_addition Oxidative Addition pd2_r_complex Ar-Pd(II)L2-R pd2_complex->pd2_r_complex Transmetalation protodebromination Protodebromination (Side Reaction) pd2_complex->protodebromination boronic_acid R-B(OH)2 boronic_acid->pd2_complex base Base (e.g., K3PO4) base->boronic_acid transmetalation Transmetalation pd2_r_complex->pd0 Reductive Elimination product Ar-R (Desired Product) pd2_r_complex->product reductive_elimination Reductive Elimination proton_source H+ proton_source->pd2_complex Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L-Br pd0->pd2_complex Oxidative Addition aryl_halide Ar-Br (this compound) aryl_halide->pd0 oxidative_addition Oxidative Addition amido_complex Ar-Pd(II)L-NR2 pd2_complex->amido_complex Amine Coordination & Deprotonation protodebromination Protodebromination (Side Reaction) pd2_complex->protodebromination amine R2NH amine->pd2_complex base Base (e.g., NaOtBu) base->amine amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR2 (Desired Product) amido_complex->product reductive_elimination Reductive Elimination proton_source H+ proton_source->pd2_complex Troubleshooting_Workflow start High Protodebromination Observed check_base Is the base appropriate? (e.g., not a strong hydroxide in Suzuki) start->check_base change_base Switch to a weaker, non-hydroxide base (K3PO4, Cs2CO3) check_base->change_base No check_catalyst Is the catalyst system efficient? check_base->check_catalyst Yes change_base->check_catalyst change_catalyst Use a high-activity catalyst with bulky, electron-rich ligands (e.g., SPhos, RuPhos) check_catalyst->change_catalyst No check_water Is there water in the reaction? check_catalyst->check_water Yes change_catalyst->check_water use_anhydrous Use anhydrous reagents and solvents. Consider boronic acid alternatives. check_water->use_anhydrous Yes check_temp Is the reaction temperature too high? check_water->check_temp No use_anhydrous->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes end Problem Resolved check_temp->end No lower_temp->end

References

Optimizing palladium catalyst and ligand for cross-coupling with 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing palladium-catalyzed cross-coupling reactions with 1-(3-Bromo-5-methylphenyl)ethanone .

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my cross-coupling reaction with this compound resulting in a low yield?

A1: Low yields can stem from several factors. The most common culprits are inefficient catalyst activation, catalyst deactivation, or suboptimal reaction conditions. The electron-withdrawing acetyl group on your substrate can make oxidative addition more facile, but it can also participate in side reactions if conditions are not optimized.

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the reaction.[1] Ensure all reagents, solvents, and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).[1][2]

  • Verify Catalyst Activation: Many reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) form.[1][3] This activation is influenced by the base, ligand, and temperature.[1] If activation is slow or incomplete, the concentration of the active catalyst will be too low. Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Check Reagent Quality: Boronic acids can degrade over time (protodeboronation), and bases can absorb moisture. Use fresh, high-purity reagents.

  • Optimize Reaction Parameters: Systematically screen different catalysts, ligands, bases, solvents, and temperatures, as summarized in the tables below.[4]

Q2: I am observing a significant amount of 1-acetyl-3-methylbenzene as a byproduct. What is causing this and how can I prevent it?

A2: This side product results from protodebromination , where the bromine atom is replaced by a hydrogen atom.[2] This is a common side reaction, particularly with electron-deficient aryl halides.

Solutions:

  • Choice of Base: Strong, protic bases or the presence of water can be a source of protons. Consider using a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2][5]

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands accelerate the rate of reductive elimination, which is the product-forming step, helping it to outcompete the protodebromination pathway.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of this side reaction relative to the desired coupling.[2]

Q3: My reaction mixture turned black and the reaction stalled. What happened?

A3: The formation of a black precipitate is typically palladium black , which is aggregated, metallic palladium.[1] This indicates catalyst deactivation and precipitation from the solution, effectively stopping the catalytic cycle.

Causes and Prevention:

  • Inappropriate Ligand-to-Metal Ratio: Too little ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A ligand-to-palladium ratio of 1:1 to 2:1 is common for monodentate phosphines.

  • High Temperature: Excessive heat can cause ligand degradation and catalyst aggregation.[1] Try running the reaction at a lower temperature.

  • High Catalyst Concentration: While counterintuitive, very high catalyst loadings can sometimes promote aggregation.[1] Ensure you are using the appropriate catalytic amount (typically 0.5-5 mol%).

  • Ligand Degradation: Phosphine ligands can be sensitive to oxidation or degradation at high temperatures.[1] Ensure your inert atmosphere is rigorous.

Q4: Which catalyst and ligand combination should I start with for a Suzuki-Miyaura coupling of this compound?

A4: For a general starting point with an aryl bromide, a combination of a palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand is highly effective.

  • Recommended Starting Systems:

    • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

    • Ligand: SPhos or XPhos. These ligands are known to be very active for the coupling of aryl bromides.[5]

    • Base: K₃PO₄ or Cs₂CO₃

    • Solvent: Toluene/water or Dioxane/water mixtures.[5]

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, based on established protocols for similar aryl bromides. Optimization will likely be required.

Table 1: Suzuki-Miyaura Coupling Conditions (Coupling with an Arylboronic Acid)

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene / H₂O (10:1)80-100
Pd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2)1,4-Dioxane100
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene / H₂O (4:1)100[6]
PdCl₂(dppf) (3)-K₂CO₃ (2)DMF90

Table 2: Buchwald-Hartwig Amination Conditions (Coupling with a Primary or Secondary Amine)

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene90-110[6]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane100
Pd(OAc)₂ (1)P(t-Bu)₃ (1.5)K₃PO₄ (1.5)Toluene70-100[7]

Table 3: Heck Coupling Conditions (Coupling with an Alkene, e.g., n-Butyl Acrylate)

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF or NMP100-140[5][6]
Pd(OAc)₂ (1)PPh₃ (2)NaOAc (1.5)DMA130[6]
PdCl₂(PPh₃)₂ (3)-Et₃N (1.2)Acetonitrile80-100

Visualized Workflows and Mechanisms

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation (Suzuki) or Carbopalladation (Heck) RedEl Product Complex Trans->RedEl Reductive Elimination RedEl->Pd0 Product (Ar-R) Release Product Coupled Product RedEl->Product ArBr 1-(3-Bromo-5-methyl- phenyl)ethanone ArBr->OxAdd Nu Nucleophile (e.g., R-B(OH)₂) Nu->Trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting_Workflow start Low Yield or Stalled Reaction q_precipitate Is black precipitate (Pd Black) visible? start->q_precipitate q_sm Is starting material (SM) consumed (TLC/LCMS)? q_precipitate->q_sm No cause_deactivation Cause: Catalyst Deactivation q_precipitate->cause_deactivation Yes cause_side_reaction Cause: Side Reaction (e.g., Protodebromination) q_sm->cause_side_reaction Yes cause_conditions Cause: Suboptimal Conditions q_sm->cause_conditions No sol_deactivation Solution: 1. Check Ligand:Pd ratio. 2. Lower temperature. 3. Ensure rigorous degassing. cause_deactivation->sol_deactivation sol_side_reaction Solution: 1. Use milder base (K₃PO₄). 2. Use bulky, e⁻ rich ligand. 3. Lower temperature. cause_side_reaction->sol_side_reaction sol_conditions Solution: 1. Screen ligands/bases. 2. Check reagent quality. 3. Ensure proper catalyst activation. cause_conditions->sol_conditions

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst & Ligand Addition: In a glovebox or under a positive stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition & Degassing: Add the solvent system (e.g., toluene and water, 10:1 v/v, 0.2 M). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of argon and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).

  • Catalyst & Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[6]

  • Solvent Addition: Evacuate and backfill the tube with argon (repeat 3 times). Add anhydrous, degassed toluene (0.1 M).

  • Reaction: Seal the tube and heat the mixture to the target temperature (e.g., 110 °C) with stirring for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

References

Purification of crude 1-(3-Bromo-5-methylphenyl)ethanone by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(3-Bromo-5-methylphenyl)ethanone via column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide

Encountering issues during column chromatography is common. This guide provides solutions to frequently observed problems during the purification of this compound.

Issue Potential Cause Recommended Solution
Poor Separation of Product and Impurities The mobile phase polarity is either too high or too low.Adjust the solvent ratio of the mobile phase. For normal-phase silica gel chromatography, if the compounds are eluting too quickly (high Rf), decrease the polarity (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are eluting too slowly (low Rf), increase the polarity.[1] Consider using a different solvent system, such as dichloromethane/hexane.
Product Elutes with the Solvent Front The mobile phase is too polar.Start with a less polar mobile phase (e.g., a higher percentage of hexane).[1]
Product Does Not Elute from the Column The mobile phase is not polar enough, or the compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase (gradient elution). While this compound is not basic, highly polar impurities might stick to the acidic silica gel.[1]
Co-elution of Impurities with the Product - Similar polarity of the product and impurity.- Inappropriate mobile phase composition.- Column overloading.Adjust the eluent polarity. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation.[2] Ensure the column is not overloaded with the crude sample. A general rule is to load 1 g of crude material per 20-100 g of silica gel, depending on the separation difficulty.
Cracks in the Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[3]
Product Streaks on the Column - Compound is not fully soluble in the eluent.- Column is overloaded.Add a more polar solvent to the eluent system to improve solubility.[3] Reduce the amount of sample loaded onto the column.[3]
Purified Product is a Brownish Powder The presence of colored impurities, possibly from over-bromination or degradation.While this compound itself is not reported to be colored, impurities from the synthesis can be. If the colored impurity co-elutes, consider a secondary purification step like recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often originate from the synthetic route and may include:

  • Unreacted Starting Material: Such as 3-bromo-5-methylbenzoic acid or related precursors.[4]

  • Over-brominated Species: Di- or tri-brominated products can form if the bromination reaction is not carefully controlled.[1]

  • Isomeric Byproducts: Depending on the synthetic method, other positional isomers of the brominated acetophenone may be present.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as unreacted reagents.

Q2: How do I choose the right solvent system for the column chromatography of this compound?

A2: The ideal solvent system should provide a good separation between your target compound and any impurities. This is typically determined by thin-layer chromatography (TLC) beforehand. A good starting point for aromatic ketones like this is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate.[3]

Q3: Can I use recrystallization to purify crude this compound?

A3: Yes, recrystallization can be a very effective purification method, especially for removing impurities with different solubility profiles. The key is to find a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to test for aromatic ketones include ethanol, methanol, isopropanol, toluene, and mixtures like hexane/ethyl acetate.[3]

Q4: My purified this compound shows a persistent yellowish tint. What could be the cause and how can I remove it?

A4: A persistent color can be due to trace amounts of highly conjugated or oxidized impurities. Aromatic compounds can sometimes be susceptible to degradation. If the color persists after column chromatography, you could try passing your sample through a small plug of activated carbon or performing a recrystallization.

Q5: Is this compound stable on silica gel?

A5: Generally, acetophenone derivatives are stable on silica gel. However, prolonged exposure to the acidic surface of silica gel can potentially cause degradation for some sensitive compounds. It is always advisable to not let the compound sit on the column for an extended period.

Experimental Protocols

Protocol for Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system (e.g., start with 10% ethyl acetate in hexanes).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Optimization: Adjust the solvent system polarity to achieve an Rf value of approximately 0.2-0.4 for the target compound.

Protocol for Column Chromatography Purification
  • Column Preparation:

    • Secure a glass column vertically.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing without air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[2]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • If using a solvent gradient, gradually increase the polarity of the eluent.

    • Monitor the elution of the product by collecting small fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (100-200 or 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Hexane mixtures
Initial Eluent Composition 5-10% Ethyl Acetate in Hexane
Detection Method UV visualization at 254 nm

Table 2: Comparison of Purification Techniques

Technique Typical Purity Typical Yield Advantages Disadvantages
Column Chromatography >98%60-90%Good for separating compounds with similar polarities.Can be time-consuming and uses large volumes of solvent.
Recrystallization >99% (if successful)40-70%Can provide very high purity; scalable.Finding a suitable solvent can be challenging; lower yields if the product is significantly soluble at room temperature.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude 1-(3-Bromo-5- methylphenyl)ethanone dissolve Dissolve in minimal solvent or prepare for dry loading crude_product->dissolve load Load Sample dissolve->load column Pack Silica Gel Column column->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure 1-(3-Bromo-5- methylphenyl)ethanone evaporate->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_polarity Polarity Issues cluster_other Other Issues start Poor Separation? high_rf High Rf (elutes too fast) start->high_rf Yes low_rf Low Rf (elutes too slow) start->low_rf Yes streaking Streaking start->streaking No decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity low_rf->increase_polarity overloading Column Overloading streaking->overloading Yes check_solubility Check Solubility streaking->check_solubility No reduce_load Reduce Sample Load overloading->reduce_load

Caption: Troubleshooting logic for common column chromatography issues.

References

Identifying and removing impurities from 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3-Bromo-5-methylphenyl)ethanone

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. It covers the identification of common impurities and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in a sample of this compound?

A1: Impurities typically originate from the synthesis process, which is often a Friedel-Crafts acylation of 3-bromotoluene. Potential impurities can be categorized as starting materials, byproducts, or residual reagents.

Table 1: Potential Impurities and Their Origins

Impurity Category Specific Example(s) Likely Origin
Unreacted Starting Materials 3-Bromotoluene, Acetyl Chloride, Acetic Anhydride Incomplete reaction during synthesis.
Isomeric Byproducts 1-(2-Bromo-4-methylphenyl)ethanone, 1-(4-Bromo-2-methylphenyl)ethanone Acylation at alternative positions on the aromatic ring.
Poly-acylated Products Di-acetylated bromotoluene derivatives Over-acylation of the starting material; less common as the first acyl group is deactivating[1].
Solvent & Catalyst Residue Dichloroethane, Nitrobenzene, Aluminum Chloride (AlCl₃) Remnants from the reaction and workup steps[2].

| Hydrolysis Products | 3-Bromo-5-methylbenzoic acid | Hydrolysis of the ketone or related intermediates. |

Q2: How can I quickly assess the purity of my this compound sample?

A2: A combination of Thin-Layer Chromatography (TLC) and melting point analysis provides a rapid purity assessment.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. A common mobile phase for aromatic ketones is a mixture of hexane and ethyl acetate.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically <1°C). A broad or depressed melting point compared to the literature value suggests the presence of impurities.

For more detailed analysis, techniques like ¹H NMR, GC-MS, and HPLC are recommended. Analytical data, including NMR and HPLC, can often be requested from the supplier[3][4].

Q3: My ¹H NMR spectrum shows several unexpected peaks. How can I identify the corresponding impurities?

A3: Unexpected peaks often correspond to the common impurities listed in Table 1.

  • Starting Materials: Look for the characteristic signals of 3-bromotoluene.

  • Solvents: Residual solvents like dichloromethane (~5.3 ppm), acetone (~2.17 ppm), or ethyl acetate (~2.04, 4.12, 1.26 ppm) are common.

  • Isomers: Isomeric byproducts will have complex aromatic signals with different splitting patterns and chemical shifts compared to the desired product.

  • α-Bromo Impurity: An impurity like 2-bromo-1-(3-bromo-5-methylphenyl)ethanone, formed from side reactions, might show a characteristic singlet for the -CH₂Br group around 4.4 ppm[5][6].

Comparing your spectrum to a reference spectrum of the pure compound or databases is the most effective approach.

Q4: What is the general workflow for purifying crude this compound?

A4: The general workflow involves an initial purity assessment followed by a suitable purification technique, and finally, a confirmation of the purity of the isolated product. The choice of purification method depends on the nature and quantity of the impurities.

G cluster_0 cluster_1 Step 1: Analysis cluster_2 cluster_3 Step 2: Purification cluster_4 start Crude Product Sample purity_check Purity Assessment (TLC, NMR, GC-MS) start->purity_check decision Does it meet purity specification? purity_check->decision purify Select Method: - Column Chromatography - Recrystallization decision->purify No end Pure Product decision->end  Yes reassess Re-assess Purity purify->reassess reassess->decision Check Again

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting & Experimental Protocols

Issue: My compound is a solid but appears oily or discolored.

This often indicates the presence of residual solvents or colored, non-crystalline impurities. Column chromatography is generally the most effective method for removing a wide range of impurities.

Protocol 1: Purification by Silica Gel Column Chromatography

This technique separates compounds based on their polarity. It is highly effective for removing both more polar and less polar impurities.[7][8]

1. Preparation:

  • Adsorbent: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent.
  • Column Packing: Pour the slurry into a glass column, allowing it to pack evenly without air bubbles. Add a layer of sand on top of the silica bed.
  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

2. Elution:

  • Solvent System: Start with a low-polarity eluent and gradually increase the polarity. A common gradient for aryl ketones is Hexane:Ethyl Acetate (starting from 98:2 and gradually increasing the ethyl acetate concentration).
  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

3. Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).
  • Remove the solvent using a rotary evaporator to yield the purified solid.

Table 2: Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor Separation Incorrect solvent system. Optimize the eluent polarity using TLC. A good Rf value for the desired compound is ~0.3.
Cracked Column Bed The column ran dry. Always keep the silica gel surface covered with the eluent.

| Product Won't Elute | Eluent polarity is too low. | Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). |

Issue: My compound is mostly pure but contains minor, closely related impurities.

Recrystallization is an excellent technique for removing small amounts of impurities from a solid that is already of moderate-to-high purity.

Protocol 2: Purification by Recrystallization

This method relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
  • Test small batches with various solvents (e.g., ethanol, isopropanol, hexane, or mixed solvent systems like ethanol/water).

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of hot solvent required to fully dissolve the solid.
  • If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution.
  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.
  • Further cool the flask in an ice bath to maximize crystal yield.

3. Isolation:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the purified crystals in a vacuum oven.

Table 3: Common Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Notes
Isopropanol 82.6 Polar Good general-purpose solvent for aromatic ketones.
Ethanol 78.4 Polar Often used; may require addition of water to reduce solubility.
Hexane 69 Non-polar Useful if the compound has low polarity.

| Ethyl Acetate | 77.1 | Intermediate | Can be used alone or in a mixed system with hexane. |

References

Overcoming low conversion rates in reactions involving 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(3-Bromo-5-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs) - General Issues

Q1: My reaction with this compound is showing a very low conversion rate, with a significant amount of starting material remaining. What are the general causes?

A1: Low conversion rates can stem from several factors not specific to one type of reaction. Key areas to investigate include:

  • Reagent Quality: Ensure that this compound and all other reagents are of high purity and have not degraded. Solvents should be anhydrous, especially for moisture-sensitive reactions like cross-coupling.[1]

  • Reaction Conditions: The reaction may require more stringent conditions (higher temperature, longer reaction time) than anticipated. However, excessive heat can also lead to side product formation and degradation.[1]

  • Inert Atmosphere: For many transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the presence of oxygen can deactivate the catalyst. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).[2]

  • Solubility Issues: Poor solubility of the starting material or other reagents in the chosen solvent can severely limit reaction rates. Consider a co-solvent system or gentle heating to improve solubility.[3]

Q2: I'm observing the formation of multiple unidentified byproducts in my reaction mixture. What could be the cause?

A2: The formation of byproducts is a common cause of low yields. For this compound, potential side reactions include:

  • Side Reactions of the Acetyl Group: The ketone functionality can undergo side reactions, especially in the presence of strong bases or nucleophiles.

  • Homocoupling: In cross-coupling reactions, the boronic acid (in Suzuki reactions) or the aryl bromide itself can couple to form symmetric biaryls.[2]

  • Protodebromination: The bromine atom can be replaced by a hydrogen atom, particularly in the presence of a hydrogen source and a suitable catalyst. This is a common issue with electron-deficient aryl halides.[2]

  • Ring Bromination/Di-bromination: Under certain conditions, further bromination of the aromatic ring or at the alpha-position to the ketone can occur if a bromine source is present.[1]

Q3: How can I effectively monitor the progress of my reaction?

A3: Close monitoring is crucial to determine the optimal reaction time and prevent the formation of degradation products. Recommended techniques include:

  • Thin Layer Chromatography (TLC): A quick and effective method for visualizing the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These methods provide more detailed information, confirming the mass of the desired product and helping to identify byproducts.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds with aryl bromides. Below are common issues and solutions when using this compound.

Troubleshooting Common Suzuki Coupling Issues

Issue EncounteredPotential Cause(s)Recommended Solutions
Low or No Conversion 1. Inactive Catalyst. 2. Inappropriate Base or Solvent. 3. Low Reaction Temperature.1. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure. Use a fresh, high-quality palladium catalyst and ligand. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., 1,4-dioxane, toluene, DMF, with water).[2] 3. Gradually increase the reaction temperature, monitoring for any product degradation.
Significant Protodebromination 1. Presence of water or other proton sources. 2. Sub-optimal catalyst/ligand combination. 3. Base is too weak or too strong.1. Use anhydrous solvents and reagents. 2. Screen different phosphine ligands. Electron-rich, bulky ligands often favor the desired cross-coupling. 3. Use a milder base like K₃PO₄ or Cs₂CO₃.[2]
High Levels of Boronic Acid Homocoupling 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Rigorously degas all solvents and the reaction mixture.[2] 2. Ensure reaction conditions are suitable for the in-situ reduction of the Pd(II) source to the active Pd(0) species.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Under a stream of inert gas or in a glovebox, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[2]

  • Solvent Addition and Degassing: Add the chosen anhydrous solvent (e.g., 1,4-dioxane/water mixture). Degas the mixture thoroughly by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under a positive pressure of inert gas. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2]

Visualizations: Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-Br pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L2-Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Coupled Product (Ar-Ar') trans_complex->product aryl_halide This compound aryl_halide->oa_complex boronic_acid Ar'-B(OR)2 boronic_acid->trans_complex base Base (e.g., K₃PO₄) base->trans_complex Activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Purity & Inert Conditions start->check_reagents optimize_base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) check_reagents->optimize_base optimize_temp Optimize Temperature & Reaction Time optimize_base->optimize_temp optimize_catalyst Screen Ligands & Catalyst Loading optimize_temp->optimize_catalyst analysis Analyze Byproducts (GC-MS, LC-MS) optimize_catalyst->analysis success High Conversion Achieved optimize_catalyst->success analysis->start Re-evaluate

Caption: A logical workflow for troubleshooting low conversion rates.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Challenges can arise from the substrate, amine, or reaction conditions.

Troubleshooting Common Buchwald-Hartwig Amination Issues

Issue EncounteredPotential Cause(s)Recommended Solutions
Low or No Conversion 1. Catalyst deactivation. 2. Incorrect base selection. 3. Sterically hindered amine or aryl halide.1. Ensure a strictly inert atmosphere. Screen different palladium precatalysts and ligands (e.g., Xantphos, RuPhos).[4] 2. Strong, non-nucleophilic bases are required. NaOt-Bu is common, but others like LHMDS or K₃PO₄ can be effective. 3. Use a more electron-rich and bulky phosphine ligand to promote reductive elimination. Increase reaction temperature.
Product Degradation 1. Reaction temperature is too high. 2. The product is sensitive to the strong base.1. Lower the reaction temperature and extend the reaction time. 2. Consider a milder base (e.g., K₃PO₄) or a different solvent system.[5]
Competitive Side Reactions 1. Hydrodehalogenation (protodebromination). 2. Reaction with the ketone moiety.1. Ensure anhydrous conditions. Sometimes, the choice of ligand can suppress this side reaction. 2. If suspected, consider protecting the ketone, though this adds synthetic steps. A milder base may also help.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring for the required time (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After solvent removal under reduced pressure, purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-Br pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)L2-NR'R'' oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Aryl Amine (Ar-NR'R'') amido_complex->product aryl_halide This compound aryl_halide->oa_complex amine Amine (HNR'R'') amine->oa_complex base Base (e.g., NaOt-Bu) base->oa_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Managing reaction temperature and time for optimal 1-(3-Bromo-5-methylphenyl)ethanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Bromo-5-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) concerning the management of reaction temperature and time for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the Friedel-Crafts acylation of 3-bromotoluene to synthesize this compound?

A1: The synthesis is typically achieved via a Friedel-Crafts acylation reaction. This involves reacting 3-bromotoluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane.

Q2: What is the optimal reaction temperature for this synthesis?

A2: The optimal temperature is a critical parameter that is dependent on the specific substrate. For many Friedel-Crafts acylation reactions, the initial addition of reagents is conducted at a low temperature, such as 0°C, to control the initial exothermic reaction.[1] The reaction is then allowed to warm to room temperature or is heated to achieve a reasonable reaction rate. For the closely related acylation of bromobenzene, a reaction temperature of 50°C is maintained for several hours.[2] It is advisable to start with a lower temperature and gradually increase it if the reaction does not proceed as expected.[3]

Q3: How does reaction time influence the yield and purity of the product?

A3: Reaction time is crucial for ensuring the reaction goes to completion without the formation of degradation byproducts. Insufficient reaction time will result in a low yield due to incomplete conversion of the starting material. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the formation of side products and impurities. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[4] For the acylation of bromobenzene, a reaction time of 5 hours at 50°C has been reported to give good yields.[2]

Q4: What are the most common causes of low product yield?

A4: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. The presence of any water will deactivate the catalyst.[1][3]

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often necessary because the ketone product can form a stable complex with the catalyst, rendering it inactive for further reaction.[3]

  • Sub-optimal Temperature: A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can lead to side reactions and decomposition of the product.[3]

  • Improper Work-up: Inefficient quenching of the reaction or the formation of emulsions during the aqueous work-up can lead to significant product loss.[3]

Q5: How can I minimize the formation of isomers and other byproducts?

A5: Friedel-Crafts acylation is generally more selective than Friedel-Crafts alkylation. The acyl group is deactivating, which helps to prevent polysubstitution.[1] In the case of 3-bromotoluene, the methyl group is an ortho,para-director, while the bromo group is also an ortho,para-director, but deactivating. The acylation is expected to occur at the position least sterically hindered and most activated, which is para to the methyl group and ortho to the bromo group, yielding this compound. To ensure high regioselectivity, controlling the reaction temperature is key, as lower temperatures often favor the kinetic product.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Moisture in the reaction Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive or insufficient catalyst Use a fresh, unopened container of anhydrous aluminum chloride. Ensure at least a stoichiometric amount of the catalyst is used relative to the acylating agent.[3]
Reaction temperature is too low Gradually increase the reaction temperature and monitor the progress by TLC. Consider gentle heating to reflux if the reaction is sluggish at room temperature.[3]
Formation of Multiple Products Reaction temperature is too high Conduct the reaction at a lower temperature to favor the formation of the thermodynamically more stable product and minimize side reactions.[1]
Incorrect starting material Verify the purity and identity of the 3-bromotoluene starting material using appropriate analytical techniques (e.g., NMR, GC-MS).
Reaction Does Not Start Deactivated aromatic ring While 3-bromotoluene is suitable, ensure no strongly deactivating groups are present as impurities.
Poor quality reagents Use freshly distilled or purified acetyl chloride/acetic anhydride and 3-bromotoluene.
Difficult Work-up (Emulsion) Formation of aluminum hydroxides Quench the reaction mixture by slowly pouring it onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3]

Experimental Protocols

Representative Protocol for Friedel-Crafts Acylation of an Aromatic Halide

This protocol is adapted from a procedure for the acylation of bromobenzene and can serve as a starting point for the synthesis of this compound.[2]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • 3-Bromotoluene

  • Acetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • 2% Sodium hydroxide (NaOH) solution

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Set up a round-bottom flask with a stirrer, addition funnel, and reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and 3-bromotoluene (1 equivalent).

  • Warm the mixture to 50°C with stirring.

  • Slowly add acetyl chloride (1.04 equivalents) dropwise from the addition funnel.

  • After the addition is complete, continue stirring the reaction mixture at 50°C for 5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

  • Add concentrated HCl to dissolve any precipitated aluminum hydroxide.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with MTBE.

  • Combine the organic layers and wash sequentially with water, 2% NaOH solution, and again with water.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Friedel-Crafts Acylation setup Reaction Setup (Anhydrous Conditions) reagents Charge Flask with 3-Bromotoluene & AlCl3 setup->reagents heating Heat to 50°C reagents->heating addition Dropwise Addition of Acetyl Chloride heating->addition reaction Stir at 50°C for 5h (Monitor by TLC) addition->reaction workup Quench with Ice/HCl reaction->workup extraction Extraction with MTBE workup->extraction washing Wash Organic Layer extraction->washing drying Dry with K2CO3 washing->drying purification Solvent Removal & Purification drying->purification product This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Yield check_moisture Check for Moisture Contamination? start->check_moisture check_catalyst Check Catalyst Activity/Amount? check_moisture->check_catalyst No solution_moisture Ensure Anhydrous Conditions check_moisture->solution_moisture Yes check_temp Check Reaction Temperature? check_catalyst->check_temp No solution_catalyst Use Fresh, Stoichiometric Catalyst check_catalyst->solution_catalyst Yes check_time Check Reaction Time? check_temp->check_time No solution_temp Optimize Temperature (e.g., gradual heating) check_temp->solution_temp Yes solution_time Optimize Time with TLC Monitoring check_time->solution_time Yes

Caption: A decision tree for troubleshooting low yield in the acylation reaction.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 1-(3-Bromo-5-methylphenyl)ethanone by NMR and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safe and effective drug synthesis. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity validation of 1-(3-Bromo-5-methylphenyl)ethanone. This key intermediate is utilized in the synthesis of various therapeutic agents, making its purity profile a critical quality attribute.[1] This document, intended for researchers, scientists, and drug development professionals, offers detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable purity validation strategy.

Comparative Purity Analysis

The purity of this compound was assessed against a common alternative, 4-Bromoacetophenone, using both ¹H NMR and LC-MS. The following tables summarize the quantitative data obtained from these analyses.

Table 1: Purity Assessment by ¹H NMR Spectroscopy

CompoundLot NumberPurity (%) by ¹H NMR (qNMR)Major Impurity (mol%)
This compoundA12399.20.5 (Isomeric Impurity)
This compoundB45698.51.1 (Residual Toluene)
4-BromoacetophenoneC78999.8< 0.1 (Unidentified)

Table 2: Purity and Impurity Profiling by LC-MS

CompoundLot NumberPurity (%) by LC-MS (UV 254 nm)Major Impurity (Area %)Impurity m/z
This compoundA12399.50.3 (Isomer)212.98
This compoundB45698.80.7 (Starting Material)185.01
4-BromoacetophenoneC789> 99.9< 0.1 (Unidentified)-

Experimental Protocols

Detailed methodologies for the NMR and LC-MS analyses are provided below to ensure reproducibility.

¹H NMR Purity Validation Protocol

Quantitative NMR (qNMR) offers a primary method of measurement for purity assessment without the need for a specific reference standard of the analyte.[2]

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., 5 mg of dimethyl sulfone) into a clean vial.

    • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

    • Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.

  • NMR Data Acquisition :

    • Spectrometer : 500 MHz NMR Spectrometer

    • Pulse Program : zg30

    • Number of Scans : 16

    • Relaxation Delay (d1) : 30 s (to ensure full relaxation of all nuclei)

    • Acquisition Time : 4 s

    • Spectral Width : 20 ppm

  • Data Processing and Analysis :

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard. For this compound, the methyl ketone singlet (around 2.5 ppm) is a suitable signal for quantification.

    • Calculate the purity based on the integral values, molecular weights, and masses of the analyte and the internal standard.

LC-MS Purity Validation Protocol

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and selectivity for impurity detection.[3][4]

  • Sample Preparation :

    • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in acetonitrile.

    • Further dilute the stock solution to 0.1 mg/mL with the mobile phase for injection.

  • LC-MS System and Conditions :

    • LC System : Agilent 1290 Infinity II or equivalent

    • MS System : Agilent 6120 Quadrupole LC/MS or equivalent

    • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Mobile Phase :

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: 0.1% Formic acid in Acetonitrile

    • Gradient : 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Injection Volume : 5 µL

    • Detection :

      • UV: 254 nm

      • MS: Electrospray Ionization (ESI), Positive Ion Mode, Scan Range m/z 100-500

  • Data Analysis :

    • Calculate purity based on the area percentage of the main peak in the UV chromatogram.

    • Identify impurities by their mass-to-charge ratio (m/z) from the MS data.

Visualizing the Purity Validation Process

The following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.

G cluster_workflow Purity Validation Workflow cluster_nmr NMR Analysis cluster_lcms LC-MS Analysis sample Sample of this compound prep Sample Preparation (Weighing, Dissolving) sample->prep split prep->split nmr_acq Data Acquisition (500 MHz Spectrometer) split->nmr_acq lcms_sep Chromatographic Separation (C18 Column) split->lcms_sep nmr_proc Data Processing (Integration, Phasing) nmr_acq->nmr_proc nmr_result Purity Calculation (qNMR) nmr_proc->nmr_result lcms_det Detection (UV & MS) lcms_sep->lcms_det lcms_result Purity & Impurity Profile lcms_det->lcms_result

Caption: Experimental workflow for purity validation.

G center Purity Validation nmr NMR Spectroscopy center->nmr lcms LC-MS center->lcms nmr_adv1 Quantitative (Primary Method) nmr->nmr_adv1 Advantage nmr_adv2 Structure Elucidation nmr->nmr_adv2 Advantage nmr_dis1 Lower Sensitivity nmr->nmr_dis1 Disadvantage nmr_dis2 Complex Mixture Issues nmr->nmr_dis2 Disadvantage lcms_adv1 High Sensitivity lcms->lcms_adv1 Advantage lcms_adv2 Impurity Identification (MS) lcms->lcms_adv2 Advantage lcms_dis1 Requires Reference Standards lcms->lcms_dis1 Disadvantage lcms_dis2 Non-Volatile/UV-Inactive Issues lcms->lcms_dis2 Disadvantage

Caption: Comparison of NMR and LC-MS techniques.

Conclusion

Both NMR and LC-MS are indispensable tools for the purity validation of this compound. Quantitative ¹H NMR serves as an excellent primary method for obtaining an absolute purity value, while LC-MS excels in detecting and identifying trace-level impurities. The choice between these techniques, or their complementary use, will depend on the specific requirements of the developmental stage. For routine quality control, a validated LC-MS method is often preferred for its high throughput and sensitivity. However, for the certification of reference materials or in-depth structural confirmation, NMR is unparalleled. By employing these methods, researchers and drug developers can ensure the quality and consistency of this vital pharmaceutical intermediate.

References

A Comparative Analysis of the Reactivity of 1-(3-Bromo-5-methylphenyl)ethanone and Other Brominated Aromatic Ketones in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is paramount for efficient synthetic planning. This guide provides an objective comparison of the reactivity of 1-(3-Bromo-5-methylphenyl)ethanone with its isomeric and parent brominated acetophenones in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented herein, compiled from various sources, aims to elucidate the electronic and steric effects of substituents on the reactivity of these versatile building blocks.

The position of the bromine atom and the presence of other substituents on the phenyl ring of an aromatic ketone significantly influence its reactivity in palladium-catalyzed cross-coupling reactions. In this guide, we compare the reactivity of this compound with 1-(2-bromophenyl)ethanone, 1-(3-bromophenyl)ethanone, and 1-(4-bromophenyl)ethanone. The primary reactions considered are the Suzuki-Miyaura coupling with phenylboronic acid and the Buchwald-Hartwig amination with aniline.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide in this reaction is influenced by both electronic and steric factors. Electron-withdrawing groups can enhance the rate of oxidative addition, the often rate-determining step, while steric hindrance around the bromine atom can impede the approach of the palladium catalyst.

Below is a summary of reported yields for the Suzuki-Miyaura coupling of various brominated acetophenones with phenylboronic acid under similar conditions.

Aryl BromideCatalyst SystemBaseSolventTime (h)Yield (%)
1-(4-bromophenyl)ethanone Pd(OAc)₂ / PPh₃Na₂CO₃ (aq)n-Propanol / H₂O1~41[1]
1-(4-bromophenyl)ethanone Pd(II)-complex 7 (0.05 mol%)KOHH₂O194[2]
1-(3-bromophenyl)ethanone Data not available in a directly comparable format
1-(2-bromophenyl)ethanone Data not available in a directly comparable format
This compound Data not available in a directly comparable format

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and should be interpreted with caution.

From the available data for 1-(4-bromophenyl)ethanone, it is evident that high yields can be achieved in the Suzuki-Miyaura coupling. The electron-withdrawing nature of the acetyl group in the para position likely facilitates the oxidative addition step. For this compound, the methyl group introduces a weak electron-donating effect, which might slightly decrease the reactivity compared to the unsubstituted 1-(3-bromophenyl)ethanone. However, the steric hindrance from the meta-substituents is expected to be minimal. The reactivity of the ortho-isomer, 1-(2-bromophenyl)ethanone, is anticipated to be lower due to the significant steric hindrance posed by the adjacent acetyl group, which can hinder the approach of the bulky palladium catalyst.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the efficiency of this reaction is dependent on the electronic and steric environment of the C-Br bond.

The following table summarizes the available data for the Buchwald-Hartwig amination of brominated acetophenones with aniline.

Aryl BromideCatalyst SystemBaseSolventTime (h)Yield (%)
Bromo-aromatic ring (general) Pd(OAc)₂ / BINAPCs₂CO₃Toluene8High (not specified)[3]
4-Bromobenzonitrile (similar electronics) [Pd(cinnamyl)Cl]₂ / XantphosDBUTolueneNot specified85 (isolated)[1]
This compound Data not available in a directly comparable format
1-(4-bromophenyl)ethanone Data not available in a directly comparable format
1-(3-bromophenyl)ethanone Data not available in a directly comparable format
1-(2-bromophenyl)ethanone Data not available in a directly comparable format

Note: Specific quantitative data for the Buchwald-Hartwig amination of the target compounds with aniline under comparable conditions is scarce in the literature.

Based on general principles of the Buchwald-Hartwig amination, the following reactivity trends can be predicted:

  • 1-(4-bromophenyl)ethanone: The para-acetyl group is electron-withdrawing, which should enhance the rate of oxidative addition and lead to high reactivity.

  • 1-(3-bromophenyl)ethanone: The acetyl group at the meta position has a weaker electron-withdrawing effect compared to the para position, suggesting slightly lower reactivity than the 4-bromo isomer.

  • 1-(2-bromophenyl)ethanone: Significant steric hindrance from the ortho-acetyl group is expected to decrease the reaction rate and yield considerably.

  • This compound: The presence of the electron-donating methyl group at the 5-position may slightly deactivate the aryl bromide towards oxidative addition compared to 1-(3-bromophenyl)ethanone. However, the steric effect of the meta-methyl group is likely to be negligible.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination based on the available literature.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of 4-bromoacetophenone with phenylboronic acid[4].

Materials:

  • Aryl bromide (e.g., 1-(4-bromophenyl)ethanone) (1.00 g, 5.02 mmol)

  • Phenylboronic acid (0.692 g, 5.68 mmol)

  • Palladium acetate (Pd(OAc)₂) (3.6 mg, 16.0 µmol)

  • Triphenylphosphine (PPh₃) (12.8 mg, 48.8 µmol)

  • 2M Aqueous sodium carbonate (Na₂CO₃) (3.25 mL, 6.48 mmol)

  • n-Propanol (10 mL)

  • Deionized water (2.0 mL)

Procedure:

  • To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add the aryl bromide, phenylboronic acid, and n-propanol.

  • Stir the mixture for 15 minutes to allow for complete dissolution.

  • To the solution, add palladium acetate, triphenylphosphine, 2M aqueous sodium carbonate, and deionized water.

  • Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, add water (7 mL), and stir the mixture open to the air for 5 minutes.

  • Dilute the reaction with ethyl acetate (10 mL) and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (10 mL).

  • Combine the organic extracts and wash them with a 5% sodium carbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization.

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of a bromo-aromatic ring with aniline[3].

Materials:

  • Bromo-aromatic ring (1 equiv.)

  • Aniline (1.5 equiv.)

  • Cesium carbonate (Cs₂CO₃) (10 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 equiv.)

  • Toluene (10 volumes)

Procedure:

  • In a Schlenk flask, combine the bromo-aromatic ring, aniline, cesium carbonate, palladium(II) acetate, and BINAP in toluene.

  • Degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes.

  • Heat the mixture at 110 °C for 8 hours under a nitrogen atmosphere.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired N-aryl product.

Logical Flow of Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of the different brominated aromatic ketones.

G Reactivity Comparison Workflow A Target Compound: This compound C Key Reactions for Comparison A->C B Comparative Compounds: - 1-(2-bromophenyl)ethanone - 1-(3-bromophenyl)ethanone - 1-(4-bromophenyl)ethanone B->C D Suzuki-Miyaura Coupling C->D E Buchwald-Hartwig Amination C->E I Data Collection & Comparison D->I E->I F Analysis of Substituent Effects G Electronic Effects: - Inductive - Resonance F->G H Steric Effects: - Ortho-substituent hindrance F->H K Qualitative Assessment: - Predicted Reactivity Trends G->K H->K J Quantitative Data: - Yields - Reaction Times I->J I->K L Conclusion: Comparative Reactivity Profile J->L K->L

Caption: Workflow for comparing the reactivity of brominated aromatic ketones.

Conclusion

The reactivity of brominated aromatic ketones in Suzuki-Miyaura coupling and Buchwald-Hartwig amination is a complex interplay of electronic and steric factors. While quantitative data for direct comparison is not always available in the literature for every specific isomer, a qualitative understanding based on established principles can guide synthetic strategy. The para-substituted isomer, 1-(4-bromophenyl)ethanone, is generally the most reactive due to the favorable electronic effect of the acetyl group and minimal steric hindrance. The ortho-isomer, 1-(2-bromophenyl)ethanone, is expected to be the least reactive due to significant steric hindrance. The reactivity of this compound is predicted to be comparable to or slightly less than that of 1-(3-bromophenyl)ethanone, with the methyl group imparting a minor electronic deactivating effect but negligible steric influence. For definitive comparisons, further experimental studies under standardized conditions are warranted.

References

The Strategic Advantage of 1-(3-Bromo-5-methylphenyl)ethanone in the Synthesis of Kinase Inhibitors for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success in synthesizing novel therapeutic agents. For researchers focused on the development of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), 1-(3-Bromo-5-methylphenyl)ethanone has emerged as a strategic and advantageous starting material. This guide provides an objective comparison of this building block with similar structures, supported by experimental data, to elucidate its superior utility in the synthesis of potent and selective kinase inhibitors.

Core Advantages of the 3-Bromo-5-methyl Substitution Pattern

The unique arrangement of the bromo and methyl groups on the phenyl ring of this compound offers distinct advantages in the synthesis of drug candidates. The primary utility of this building block lies in its role as a key intermediate in the synthesis of quinoline amide derivatives, a class of compounds that have shown significant promise as VEGFR-2 inhibitors in cancer therapy.[1]

The strategic placement of the bromine atom at the meta-position provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are instrumental in constructing the core structures of many kinase inhibitors. The methyl group, also in a meta-position relative to the acetyl group, influences the electronic properties and steric environment of the molecule, which can favorably impact reaction kinetics and the biological activity of the final compound.

Comparative Analysis with Alternative Building Blocks

To understand the specific advantages of this compound, a comparison with its isomers and other related building blocks is essential. The choice of a substituted acetophenone can significantly influence both the synthetic efficiency and the pharmacological profile of the resulting inhibitor.

Key Comparative Parameters:

  • Reaction Yield and Purity: The substitution pattern on the aromatic ring can affect the reactivity of the acetyl group in key synthetic steps, such as the Friedländer annulation for quinoline synthesis.

  • Biological Activity (IC50): The position of the substituents on the phenyl ring of the final compound plays a crucial role in its binding affinity to the target kinase.

  • Selectivity: The overall substitution pattern influences the selectivity of the inhibitor for the target kinase over other kinases, which is critical for minimizing off-target effects.

Building BlockKey Reaction (Example)Expected Relative YieldResulting Inhibitor's Potency (VEGFR-2 IC50)Rationale for Advantage/Disadvantage
This compound Friedländer AnnulationFavorablePotent (low nM range reported for derivatives)[1][5]The meta-substitution pattern provides a balance of electronic and steric properties that can lead to efficient cyclization and optimal interaction with the kinase binding site. The bromine allows for further diversification.
1-(2-Bromo-5-methylphenyl)ethanone (ortho-isomer)Friedländer AnnulationPotentially LowerVariable, may be less potentSteric hindrance from the ortho-bromo group can impede the approach of reagents to the acetyl group, potentially lowering reaction yields. The resulting substitution pattern may not be optimal for kinase binding.
1-(4-Bromo-3-methylphenyl)ethanone (para/meta-isomer)Friedländer AnnulationFavorableVariable, SAR dependentWhile synthetically accessible, the resulting substitution pattern on the quinoline core may lead to different interactions within the kinase's active site, which could result in lower potency compared to the 3,5-disubstituted pattern.
1-(3-Bromophenyl)ethanoneFriedländer AnnulationFavorableGenerally potent, but may lack specificityThe absence of the methyl group removes a point of interaction that can contribute to both potency and selectivity for the target kinase.
1-(3-Methylphenyl)ethanoneFriedländer AnnulationFavorableLess potentThe lack of a halogen atom for subsequent cross-coupling reactions limits the synthetic versatility for introducing diverse functionalities crucial for potent kinase inhibition.

Note: The IC50 values are highly dependent on the entire molecular structure of the final inhibitor. The data presented here is a generalized comparison based on trends observed in SAR studies of related compounds.

Experimental Protocols

The synthesis of quinoline amide-based VEGFR-2 inhibitors from this compound typically involves a multi-step sequence. A key step is the Friedländer annulation to construct the quinoline core.

General Protocol for Friedländer Annulation

This reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In the context of our building block, this compound provides the α-methylene ketone component.

Reactants:

  • 2-Aminobenzaldehyde (or a substituted derivative)

  • This compound

  • Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)

  • Solvent (e.g., ethanol, toluene, or solvent-free conditions)

Procedure:

  • A mixture of the 2-aminobenzaldehyde (1.0 eq), this compound (1.0-1.2 eq), and the catalyst (0.1-0.2 eq) in the chosen solvent is prepared.

  • The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 2-(3-bromo-5-methylphenyl)quinoline derivative.

Subsequent steps would involve functionalization of the quinoline core, often through palladium-catalyzed cross-coupling reactions at the bromine position, followed by amidation to install the final amide moiety.

Visualizing the Synthetic and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams outline the synthetic workflow and the targeted biological pathway.

G Synthetic Workflow for Quinoline Amide VEGFR-2 Inhibitors A This compound C Friedländer Annulation A->C B 2-Aminobenzaldehyde B->C D 2-(3-Bromo-5-methylphenyl)quinoline C->D E Cross-Coupling Reaction (e.g., Buchwald-Hartwig) D->E G 2-(3-Amino-5-methylphenyl)quinoline derivative E->G F Amine F->E H Amidation G->H J Final Quinoline Amide VEGFR-2 Inhibitor H->J I Substituted Benzoic Acid I->H

Caption: Synthetic workflow for quinoline amide VEGFR-2 inhibitors.

G VEGFR-2 Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Intracellular VEGFR2 VEGFR-2 P Phosphorylation VEGFR2->P Dimerization & Autophosphorylation Signal Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Signal Angiogenesis Angiogenesis, Cell Proliferation, Migration Signal->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Quinoline Amide Inhibitor (derived from this compound) Inhibitor->P Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

Conclusion

The strategic positioning of the bromo and methyl groups in this compound provides a distinct advantage for the synthesis of potent and selective VEGFR-2 inhibitors. Its utility in the reliable construction of the quinoline core, coupled with the potential for diverse functionalization, makes it a superior building block compared to its isomers and less substituted analogs. For researchers in the field of oncology drug discovery, the use of this compound offers a streamlined and effective route to novel therapeutics targeting angiogenesis. The provided experimental framework and pathway diagrams serve as a valuable resource for the rational design and synthesis of next-generation kinase inhibitors.

References

Biological activity of 1-(3-Bromo-5-methylphenyl)ethanone derivatives versus non-brominated analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that the introduction of a bromine atom to phenyl-ethanone derivatives, particularly in the formation of chalcones, often leads to a significant enhancement of their biological activities. This guide provides a comparative overview of the anticancer and antimicrobial properties of 1-(3-Bromo-5-methylphenyl)ethanone derivatives and their analogs, supported by quantitative data and detailed experimental protocols.

While direct comparative studies on the biological activity of this compound derivatives versus their non-brominated counterparts are limited in publicly available literature, a broader analysis of related brominated acetophenone derivatives consistently demonstrates their superior potency. The presence of bromine, a halogen, is frequently associated with increased lipophilicity and electron-withdrawing effects, which can improve the molecule's ability to cross cellular membranes and interact with biological targets.[1][2]

Anticancer Activity: A Tale of Increased Potency

Derivatives of this compound are being investigated as potential anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3] The inhibition of VEGFR-2 can restrict the blood supply to tumors, thereby impeding their growth and metastasis.[3]

Studies on various brominated chalcones, which can be synthesized from this compound, have shown significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is consistently lower for many brominated chalcones compared to non-brominated analogs or even standard chemotherapeutic drugs.[4][5]

For instance, a study on a series of brominated chalcone derivatives revealed potent activity against gastric cancer cell lines, with IC50 values in the low micromolar range, surpassing the efficacy of the commonly used anticancer drug 5-fluorouracil.[5] Another brominated chalcone derivative demonstrated significant activity against Leishmania major with a very low IC50 value.[6]

Quantitative Comparison of Anticancer Activity (IC50 Values)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Brominated Chalcone (H72)MGC803 (Gastric)3.57 - 5.61[5]
Chalcone Derivative 3qLeishmania major0.59 (µg/ml)[6]
Pyrimidine Derivative 91bHCT-116 (Colon)1.14 - 9.77[7]
Pyrimidine Derivative 91eMCF-7 (Breast)1.14 - 9.77[7]
1,3,4-Thiadiazole Derivative 28b-0.008 (VEGFR-2)[7]
1,3,4-Thiadiazole Derivative 31a-0.009 (VEGFR-2)[7]

Antimicrobial Activity: Broadening the Spectrum of Efficacy

The antibacterial and antifungal properties of chalcones are also significantly influenced by bromination.[1] Brominated chalcones have demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][8] This is often attributed to the increased lipophilicity of the brominated compounds, which facilitates their passage through the microbial cell wall and membrane.[1]

The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for antimicrobial activity. Studies have reported low MIC values for brominated chalcones against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA).[9]

Quantitative Comparison of Antimicrobial Activity (MIC Values)
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-bromo-3′,4′-dimethoxychalconeE. coli11 mm (Zone of Inhibition)[9]
E4,4'-Bromo-4-methylchalconeMRSA16[9]
Chalcone Derivative 13S. aureus15.6[10]
Chalcone Derivative 14S. aureus7.81[10]
Chalcone Derivative 13C. albicans15.6 - 31.25[10]
Chalcone Derivative 14C. parapsilosis15.6 - 31.25[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of these compounds.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., brominated and non-brominated chalcones) and incubated for a specified period (typically 24, 48, or 72 hours).[11]

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[11][12]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[11]

  • IC50 Calculation: The IC50 value is determined from the dose-response curve by plotting cell viability against the compound concentration.[12]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • Preparation of Compounds: Stock solutions of the test compounds are prepared, typically in DMSO.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).[1]

  • Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing the growth medium.[1]

  • Inoculation: Each well is inoculated with the microbial suspension.[13]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[12]

  • Assay Setup: The assay is typically performed in a 96-well plate coated with the VEGFR-2 protein.

  • Compound Incubation: The test compounds are added to the wells at various concentrations and pre-incubated.

  • Kinase Reaction: The kinase reaction is initiated by adding a substrate (e.g., a peptide) and ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using an antibody that specifically recognizes the phosphorylated form. This can be detected using a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.[3][12]

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[12]

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental workflows involved in this research.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 1-(3-Bromo-5-methylphenyl) ethanone Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

G cluster_1 Antimicrobial Activity Workflow Start Start Synthesis Synthesize Brominated & Non-Brominated Analogs Start->Synthesis Characterization Characterize Compounds (NMR, Mass Spec) Synthesis->Characterization Broth_Dilution Perform Broth Microdilution Assay Characterization->Broth_Dilution Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Broth_Dilution Incubation Incubate Plates Broth_Dilution->Incubation Read_MIC Determine MIC Values Incubation->Read_MIC Compare Compare Activity of Brominated vs. Non-Brominated Read_MIC->Compare End End Compare->End

Caption: Experimental Workflow for Antimicrobial Comparison.

References

A Comparative Spectroscopic Analysis of 1-(3-Bromo-5-methylphenyl)ethanone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-(3-Bromo-5-methylphenyl)ethanone and its key structural isomers. The objective is to offer a comprehensive resource for the identification and differentiation of these closely related compounds through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The presented data is crucial for quality control, reaction monitoring, and structural elucidation in synthetic chemistry and drug discovery.

Introduction

This compound and its isomers are substituted acetophenones that serve as versatile intermediates in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients. Due to the subtle differences in the substitution pattern on the phenyl ring, distinguishing between these isomers can be challenging. This guide presents a side-by-side comparison of their spectroscopic data to facilitate unambiguous identification.

The isomers included in this guide are:

  • This compound

  • 1-(4-Bromo-3-methylphenyl)ethanone

  • 1-(2-Bromo-5-methylphenyl)ethanone

  • 1-(5-Bromo-2-methylphenyl)ethanone

Below is a diagram illustrating the structural relationships between the analyzed isomers.

Isomer Comparison Structural Isomers of Bromo-methylacetophenone cluster_isomers Positional Isomers C9H9BrO C₉H₉BrO This compound This compound C9H9BrO->this compound 1-(4-Bromo-3-methylphenyl)ethanone 1-(4-Bromo-3-methylphenyl)ethanone C9H9BrO->1-(4-Bromo-3-methylphenyl)ethanone 1-(2-Bromo-5-methylphenyl)ethanone 1-(2-Bromo-5-methylphenyl)ethanone C9H9BrO->1-(2-Bromo-5-methylphenyl)ethanone 1-(5-Bromo-2-methylphenyl)ethanone 1-(5-Bromo-2-methylphenyl)ethanone C9H9BrO->1-(5-Bromo-2-methylphenyl)ethanone

Structural relationship of the compared isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected isomers.

¹H NMR Spectroscopy Data (CDCl₃, ppm)
CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Acetyl Protons (δ, ppm)
This compound 7.78 (s, 1H), 7.69 (s, 1H), 7.58 (s, 1H)2.40 (s, 3H)2.58 (s, 3H)
1-(4-Bromo-3-methylphenyl)ethanone 7.89 (d, 1H), 7.65 (dd, 1H), 7.30 (d, 1H)2.48 (s, 3H)2.57 (s, 3H)
1-(2-Bromo-5-methylphenyl)ethanone 7.43 (d, 1H), 7.28 (s, 1H), 7.17 (d, 1H)2.35 (s, 3H)2.61 (s, 3H)
1-(5-Bromo-2-methylphenyl)ethanone 7.55 (dd, 1H), 7.45 (d, 1H), 7.15 (d, 1H)2.49 (s, 3H)2.58 (s, 3H)
¹³C NMR Spectroscopy Data (CDCl₃, ppm)
CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)Acetyl Carbon (δ, ppm)
This compound 196.9140.2, 139.1, 135.2, 129.8, 126.8, 122.721.226.7
1-(4-Bromo-3-methylphenyl)ethanone 196.8138.8, 136.5, 132.8, 130.9, 128.9, 126.923.326.6
1-(2-Bromo-5-methylphenyl)ethanone 200.1141.2, 138.9, 132.8, 131.1, 129.0, 120.320.829.8
1-(5-Bromo-2-methylphenyl)ethanone [1]199.8142.0, 135.1, 132.2, 131.8, 128.8, 120.121.429.4
IR Spectroscopy Data (cm⁻¹)
CompoundC=O Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound ~1685~3070~680
1-(4-Bromo-3-methylphenyl)ethanone ~1684~3060~670
1-(2-Bromo-5-methylphenyl)ethanone ~1690~3050~690
1-(5-Bromo-2-methylphenyl)ethanone ~1688~3065~660
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺ (m/z)[M+2]⁺ Isotope PeakKey Fragment Ions (m/z)
This compound 212/214Present197/199, 118, 90
1-(4-Bromo-3-methylphenyl)ethanone 212/214Present197/199, 118, 90
1-(2-Bromo-5-methylphenyl)ethanone 212/214Present197/199, 118, 90
1-(5-Bromo-2-methylphenyl)ethanone 212/214Present197/199, 118, 90

Note: The presence of bromine results in characteristic isotopic patterns for bromine-containing fragments, with the [M+2]⁺ peak being of nearly equal intensity to the molecular ion peak.

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard workflow for NMR analysis is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Filter Filter into NMR tube Dissolve->Filter Tune Tune and shim the spectrometer Filter->Tune Acquire_1H Acquire ¹H spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C spectrum (proton decoupled) Acquire_1H->Acquire_13C Process Fourier transform, phase, and baseline correct Acquire_13C->Process Reference Reference to TMS (0 ppm) Process->Reference Integrate Integrate ¹H signals Reference->Integrate Peak_Pick Peak pick and assign Integrate->Peak_Pick

General workflow for NMR analysis.

¹H NMR Spectroscopy: Approximately 5-25 mg of the solid sample was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube. ¹H NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz or higher.

¹³C NMR Spectroscopy: Approximately 50-100 mg of the solid sample was dissolved in about 0.7 mL of CDCl₃ with TMS. ¹³C NMR spectra were acquired with proton decoupling on a spectrometer operating at a frequency of 100 MHz or higher.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample was placed directly onto the diamond crystal of an ATR accessory. The spectrum was recorded over a range of 4000-400 cm⁻¹ by co-adding 16 to 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate was prepared. The analysis was performed on a GC-MS system equipped with a capillary column (e.g., DB-5ms). The sample was injected into the GC, where it was vaporized and separated. The separated components then entered the mass spectrometer, which was operated in electron ionization (EI) mode at 70 eV. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of approximately 50-300 amu.

References

A Comparative Guide to the Efficacy of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-cancer therapies, the inhibition of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, remains a cornerstone of treatment. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Consequently, a multitude of inhibitors targeting this receptor have been developed. This guide provides a comparative overview of the efficacy of various classes of VEGFR-2 inhibitors, supported by experimental data and detailed methodologies for their evaluation. While specific novel derivatives of 1-(3-Bromo-5-methylphenyl)ethanone are not extensively documented in publicly available literature, this guide will focus on a comparison of well-established and approved VEGFR-2 inhibitors, offering a benchmark for the evaluation of new chemical entities.

Quantitative Comparison of VEGFR-2 Inhibitors

The efficacy of VEGFR-2 inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the activity of the VEGFR-2 enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro efficacy of several prominent FDA-approved and investigational VEGFR-2 inhibitors against the VEGFR-2 kinase.

CompoundTypeVEGFR-2 IC50 (nM)Other Key Targets
Sorafenib Multi-kinase inhibitor90PDGFR, RAF kinase, c-KIT, FLT3[1][2]
Sunitinib Multi-kinase inhibitor80PDGFRβ, c-KIT, FLT3, CSF1R[1]
Lenvatinib Multi-kinase inhibitor4VEGFR-1, -3, FGFR1–4, PDGFRα, KIT, RET[3]
Axitinib Selective inhibitor0.2VEGFR-1, -3, PDGFR[2]
Cabozantinib Multi-kinase inhibitor0.035c-Met, RET, KIT, FLT-1/3/4, Tie2, AXL[4]
Fruquintinib Selective inhibitor35VEGFR-1, -3[3][4]
Tivozanib Selective inhibitor6.5VEGFR-1, -3, PDGFR, c-Kit[4]
Nintedanib Multi-kinase inhibitor21VEGFR-1, -3, FGFR1/2, PDGFRα/β[5]
Compound 11 (piperazinylquinoxaline derivative) Investigational192N/A[6][7]
Compound 6 (nicotinamide-based derivative) Investigational60.83N/A[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of VEGFR-2 inhibitors.

VEGFR-2 Kinase Assay (In Vitro)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution containing the substrate (e.g., a synthetic peptide) and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate.

    • Measure the resulting signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[10]

Cell Viability/Proliferation Assay (Cell-Based)

This assay assesses the effect of the inhibitor on the viability and proliferation of endothelial cells, which are the primary cell type involved in angiogenesis.

  • Principle: Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of viable cells. A reduction in the signal indicates decreased cell viability or proliferation.

  • Procedure:

    • Seed human umbilical vein endothelial cells (HUVECs) in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound in the presence of VEGF to stimulate proliferation.

    • Include appropriate controls: cells with no treatment, cells with VEGF only, and cells with the vehicle (e.g., DMSO) at the highest concentration used.

    • Incubate the plate for a specified period (e.g., 48-72 hours).

    • Add the cell viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's protocol.

    • Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

    • Calculate the percentage of proliferation inhibition and determine the IC50 value.[10]

In Vivo Tumor Xenograft Model

This preclinical model evaluates the efficacy of a VEGFR-2 inhibitor in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the inhibitor on tumor growth is then monitored over time.

  • Procedure:

    • Culture human cancer cells and implant them subcutaneously into the flank of immunocompromised mice.

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the VEGFR-2 inhibitor to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.

    • Continue to monitor tumor volume and the body weight of the mice throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • At the end of the study, tumors can be harvested for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31).[11]

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, which in turn activates downstream pathways like the PI3K/Akt and PLCγ/MAPK pathways, promoting cell survival, proliferation, and migration.[12] VEGFR-2 inhibitors block the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.[11]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFA VEGF-A VEGFR2 VEGFR-2 Dimer (Activated) VEGFA->VEGFR2 Binding & Dimerization pY951 pY951 VEGFR2->pY951 pY1175 pY1175 VEGFR2->pY1175 PI3K PI3K pY951->PI3K PLCG PLCγ pY1175->PLCG Akt Akt PI3K->Akt CellSurvival Cell Survival Anti-apoptosis Akt->CellSurvival PKC PKC PLCG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK CellProlif Cell Proliferation Migration ERK->CellProlif invis1 invis2

Caption: Key VEGFR-2 signaling pathways activated by VEGF-A binding.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro evaluation of a novel VEGFR-2 inhibitor.

Experimental_Workflow Start Synthesize & Purify Novel Compound KinaseAssay VEGFR-2 Kinase Assay Start->KinaseAssay CalcIC50_Kinase Determine Kinase IC50 KinaseAssay->CalcIC50_Kinase CellViability Cell Viability Assay (e.g., HUVEC) CalcIC50_Kinase->CellViability CalcIC50_Cell Determine Cellular IC50 CellViability->CalcIC50_Cell Selectivity Kinase Selectivity Profiling CalcIC50_Cell->Selectivity Compare Compare with Existing Drugs Selectivity->Compare End Lead Compound for In Vivo Studies Compare->End

Caption: A typical experimental workflow for evaluating VEGFR-2 inhibitors.

References

A Comparative Guide to Alternative Synthetic Routes for 3,5-Disubstituted Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of alternative synthetic strategies to produce compounds typically derived from 1-(3-bromo-5-methylphenyl)ethanone. Traditional methods relying on this brominated intermediate are contrasted with modern approaches such as directing group-assisted, meta-selective C-H functionalization. The comparison focuses on key performance indicators including reaction efficiency, step economy, and functional group tolerance, supported by experimental data and detailed protocols.

Introduction: The Conventional Role of this compound

This compound serves as a versatile building block in organic synthesis. The bromo-substituent provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are foundational in constructing a wide array of complex molecules, particularly in the field of medicinal chemistry. However, the synthesis of this brominated precursor often involves harsh reagents and can present challenges in terms of regioselectivity and atom economy.[1][2][3] This has prompted the development of alternative strategies that circumvent the need for pre-brominated substrates.

Traditional Synthetic Workflow via Cross-Coupling

The standard approach involves a two-step process: bromination of a meta-substituted acetophenone followed by a cross-coupling reaction. The bromo group acts as an essential functional handle for introducing diverse chemical moieties.

cluster_0 Traditional Route A 3-Methyl acetophenone B Electrophilic Bromination A->B Br2, FeBr3 C 1-(3-Bromo-5-methyl phenyl)ethanone B->C D Pd-Catalyzed Cross-Coupling C->D Suzuki, Sonogashira, Buchwald-Hartwig, etc. E 3,5-Disubstituted Product D->E cluster_1 Meta-C-H Functionalization Route F 3-Methyl acetophenone G Attach Directing Group (DG) F->G H Substrate-DG Adduct G->H I Meta-Selective C-H Activation H->I Pd or Ru catalyst, Coupling Partner J Functionalized Adduct I->J K Cleave Directing Group J->K L 3,5-Disubstituted Product K->L cluster_pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Activation PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (Synthesized Compound) Inhibitor->BTK

References

A Comparative Guide to Structural Analogs of 1-(3-Bromo-5-methylphenyl)ethanone and Their Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogs of 1-(3-Bromo-5-methylphenyl)ethanone, a key intermediate in the synthesis of targeted therapeutics. We will explore their applications, particularly in the development of kinase inhibitors for cancer therapy, with supporting data and detailed experimental protocols.

Introduction

This compound is a substituted acetophenone that serves as a versatile building block in medicinal chemistry.[1] Its chemical structure, featuring a bromine atom and a methyl group on the phenyl ring, allows for diverse modifications to synthesize a range of structural analogs with potential therapeutic applications.[1] A primary area of interest is its use as a precursor for quinoline amide derivatives, which have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis in cancer.[1][2] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby limiting their growth and metastasis.[1]

This guide will delve into the structure-activity relationships of these analogs, presenting comparative data on their biological activities and providing detailed experimental methodologies for their synthesis and evaluation.

Structural Analogs and Their Potential Applications

The core structure of this compound can be modified at several positions to generate a library of analogs. The primary points of diversification are the substituent at the 5-position of the phenyl ring and modifications of the ethanone side chain. These modifications can significantly influence the pharmacological properties of the resulting compounds.

Analogs with Modifications at the 5-Position

Variations at the 5-position of the phenyl ring can impact the electronic and steric properties of the molecule, potentially affecting its binding affinity to target proteins. Below is a comparison of representative analogs:

Analog Structure Potential Applications Key Features
This compound Precursor for VEGFR-2 inhibitors.[1]Methyl group provides a lipophilic character.
1-(3-Bromo-5-hydroxyphenyl)ethanone [3]Potential intermediate for compounds with antioxidant or kinase inhibitory activity.Hydroxyl group can act as a hydrogen bond donor/acceptor.
1-(3-Bromo-5-(methylthio)phenyl)ethanone [4]Intermediate for kinase inhibitors or other therapeutic agents.Methylthio group can influence lipophilicity and metabolic stability.
1-(3-Bromo-5-alkoxyphenyl)ethanone Potential for enhanced potency and improved pharmacokinetic properties as kinase inhibitors.Alkoxy chain length can be varied to optimize properties.
Analogs from Ethanone Side Chain Modification

The ethanone side chain is a key handle for synthesizing more complex molecules, such as quinoline amides. The general synthetic pathway involves the conversion of the acetophenone to an intermediate that can be coupled with an appropriate amine to form the desired amide.

Application in VEGFR-2 Inhibition: A Comparative Analysis

As previously mentioned, a significant application of this compound and its analogs is in the development of VEGFR-2 inhibitors. A study on quinoline amide derivatives demonstrated potent inhibition of VEGFR-2 kinase activity.[2] While the study does not specifically use this compound, it provides a strong rationale for its use in synthesizing similar potent inhibitors.

Below is a table of representative quinoline amide derivatives and their reported VEGFR-2 inhibitory activity, which can be considered as downstream products of analogs of this compound.

Compound Structure VEGFR-2 IC₅₀ (nM) [2]HUVEC IC₅₀ (nM) [2]
6 3.85.5

HUVEC: Human Umbilical Vein Endothelial Cells

These results highlight the potential of quinoline amides derived from substituted bromophenyl ethanones as highly potent VEGFR-2 inhibitors. The variation in substituents on the quinoline and benzamide rings allows for fine-tuning of the inhibitory activity.

Experimental Protocols

General Synthesis of Quinoline Amide Derivatives

The synthesis of quinoline amide derivatives from substituted acetophenones generally follows a multi-step process. A plausible synthetic route starting from a 1-(3-Bromo-5-substituted-phenyl)ethanone analog is outlined below.

Synthesis_Workflow A 1-(3-Bromo-5-substituted- phenyl)ethanone B Intermediate Formation (e.g., α-halo ketone) A->B Halogenation C Reaction with Amine B->C Condensation/ Cyclization D Quinoline Amide Derivative C->D Amide Coupling

Caption: General workflow for the synthesis of quinoline amide derivatives.

Step 1: Intermediate Formation (e.g., α-halo ketone formation) The starting acetophenone is halogenated at the α-position of the ketone.

Step 2: Reaction with an Amine The resulting α-halo ketone is reacted with a suitable amine to form a key intermediate.

Step 3: Amide Coupling The intermediate is then coupled with a substituted quinoline carboxylic acid to yield the final quinoline amide derivative.

VEGFR-2 Kinase Inhibition Assay Protocol

The following is a general protocol for assessing the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[5][6]

VEGFR2_Assay_Workflow A Prepare Assay Plate (Compound dilutions) B Add VEGFR-2 Enzyme A->B C Initiate Kinase Reaction (Add ATP/Substrate) B->C D Incubate C->D E Stop Reaction & Detect Signal D->E F Data Analysis (Calculate IC₅₀) E->F

Caption: Experimental workflow for a VEGFR-2 inhibition assay.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the VEGFR-2 enzyme to the wells of a microplate.

  • Add the test compound dilutions to the wells and pre-incubate.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway

VEGFR-2 activation by its ligand, VEGF-A, triggers a downstream signaling cascade that promotes angiogenesis. Inhibitors developed from this compound analogs target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking this signaling pathway.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF-A VEGF->VEGFR2 Inhibitor Quinoline Amide Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

Structural analogs of this compound represent a promising class of intermediates for the development of novel therapeutics, particularly VEGFR-2 inhibitors for cancer treatment. The ability to readily modify the core structure allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into a wider range of analogs and their biological activities is warranted to fully exploit the therapeutic potential of this chemical scaffold.

References

In-Silico Analysis of 1-(3-Bromo-5-methylphenyl)ethanone Derivatives as Potential VEGFR-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in-silico analysis of the binding affinity of hypothetical derivatives of 1-(3-Bromo-5-methylphenyl)ethanone against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The following sections detail the experimental methodology for molecular docking studies and present a comparative analysis of the binding energies and interactions of the synthesized compounds. This analysis serves as a preliminary evaluation of their potential as therapeutic agents.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in oncology.[1][3] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block its downstream signaling cascades, thereby impeding tumor angiogenesis. The scaffold this compound presents a promising starting point for the design of novel VEGFR-2 inhibitors due to its synthetic tractability and the presence of functional groups amenable to chemical modification. In-silico techniques, particularly molecular docking, offer a rapid and cost-effective approach to predict the binding affinities and interaction patterns of novel derivatives, guiding the selection of the most promising candidates for synthesis and further biological evaluation.[4][5]

Comparative Binding Affinity of this compound Derivatives

A set of hypothetical derivatives of this compound were designed to explore the structure-activity relationship (SAR) and their potential to bind to the active site of VEGFR-2. The parent compound and its derivatives were docked into the ATP-binding pocket of VEGFR-2 (PDB ID: 4ASD) to predict their binding affinities and key molecular interactions. The results of this in-silico analysis are summarized in the table below.

Compound IDDerivative StructureBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
Parent This compound-6.8Cys919, Leu840, Val8481
D-01 R = -OH-7.5Cys919, Glu885, Asp10463
D-02 R = -NH2-7.9Cys919, Glu885, Asp10464
D-03 R = -OCH3-7.1Cys919, Leu840, Val8481
D-04 R = -F-7.0Cys919, Leu840, Phe9181

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Experimental Protocols

A molecular docking study was performed to predict the binding conformation and affinity of the ligands with the target protein, VEGFR-2.

  • Protein Preparation: The three-dimensional crystal structure of VEGFR-2 (PDB ID: 4ASD) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules and co-crystallized ligands. Polar hydrogens and Kollman charges were added to the protein structure using AutoDock Tools.

  • Ligand Preparation: The 3D structures of the parent compound and its derivatives were sketched using appropriate chemical drawing software and optimized using a suitable force field. Gasteiger charges were assigned, and rotatable bonds were defined for each ligand.

  • Grid Generation: A grid box was defined to encompass the ATP-binding site of VEGFR-2, centered on the co-crystallized ligand's position. The dimensions of the grid box were set to 40 x 40 x 40 Å with a grid spacing of 0.375 Å.

  • Docking Simulation: AutoDock Vina was employed for the docking calculations. The Lamarckian genetic algorithm was used with a population size of 150 and a maximum number of 2,500,000 energy evaluations. The docking procedure was validated by re-docking the native ligand into the active site of the protein.

  • Analysis of Results: The docking results were analyzed based on the binding energies and the interaction patterns, including hydrogen bonds and hydrophobic interactions with the key amino acid residues in the active site. The conformation with the lowest binding energy was selected as the most probable binding mode.

Visualizations

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (PDB Structure) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (3D Structures) docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking results Analyze Results (Binding Energy & Interactions) docking->results sar Structure-Activity Relationship (SAR) results->sar VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

References

Safety Operating Guide

Proper Disposal of 1-(3-Bromo-5-methylphenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for 1-(3-Bromo-5-methylphenyl)ethanone (CAS No. 1379325-64-0), a halogenated organic compound. Adherence to these protocols is critical to ensure personnel safety and environmental compliance within research, scientific, and drug development settings.

As a brominated aromatic ketone, this compound requires handling as hazardous waste. The following procedures are based on general best practices for the disposal of halogenated organic compounds and should be supplemented with a thorough review of the substance-specific Safety Data Sheet (SDS) provided by the manufacturer.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Segregation: Isolate this compound waste from all other waste streams. It is crucial to keep halogenated organic waste separate from non-halogenated waste to ensure proper disposal and to prevent dangerous chemical reactions.[1][2][3]

  • Waste Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure screw-top cap to prevent the release of vapors.[3]

  • Labeling: Clearly label the waste container as "Hazardous Waste: Halogenated Organic Compound" and list "this compound" as a constituent. Include the approximate concentration and quantity. The label must be legible and permanently affixed to the container.[1][3]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure secondary containment is in place to mitigate potential spills.

  • Incompatible Materials: Do not mix this compound waste with the following:

    • Acids and bases[2][4]

    • Oxidizing agents

    • Heavy metals[1][4]

    • Non-halogenated organic waste[2][3]

  • Disposal Request: Once the waste container is nearly full (do not overfill), or if it has been in storage for an extended period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 1379325-64-0[3][5][6]
Molecular Formula C9H9BrO[5][6]
Molecular Weight 213.07 g/mol [5][6]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures safety and compliance at each stage of the process.

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Halogenated Waste A->B C Step 3: Transfer to Labeled, Compatible Waste Container B->C D Step 4: Securely Seal Container C->D E Step 5: Store in Designated Satellite Accumulation Area D->E F Step 6: Arrange for Professional Disposal (EHS or Contractor) E->F

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace the specific instructions provided in the Safety Data Sheet (SDS) from your chemical supplier. Always consult the SDS for complete safety and handling information before working with any chemical.

References

Personal protective equipment for handling 1-(3-Bromo-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 1-(3-Bromo-5-methylphenyl)ethanone (CAS No. 1379325-64-0), a key intermediate in pharmaceutical research. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Based on the hazard assessment of this compound as a skin, eye, and respiratory irritant, the following personal protective equipment is mandatory.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesButyl rubber or Neoprene gloves are recommended. If using disposable gloves, double-gloving is advised.Nitrile gloves offer poor resistance to ketones and halogenated hydrocarbons. Butyl rubber provides excellent protection against ketones.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are required. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin and Body Protection Laboratory coatA flame-resistant lab coat, fully buttoned, is required.Protects skin from incidental contact and contamination.
Respiratory Protection RespiratorAn N95 or FFP3 rated disposable respirator is the minimum requirement for handling the solid compound. For procedures that may generate significant dust or aerosols, a half-mask or full-face respirator with organic vapor and particulate cartridges is recommended.Protects against inhalation of the compound, which may cause respiratory irritation.

Experimental Protocols: Safe Handling Procedures

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) before handling the chemical.

    • Don the required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize exposure to dust and vapors.

    • Use a disposable weighing boat or paper to weigh the solid compound.

    • Carefully transfer the solid to the reaction vessel using a spatula, avoiding the generation of dust.

    • If any of the compound is spilled, follow the spill cleanup procedure outlined below.

  • In Solution:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Keep the container covered as much as possible during the dissolution process.

  • Post-Handling:

    • Thoroughly clean all equipment that has come into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.

Operational and Disposal Plans

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and disposable labware, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated hazardous waste container for halogenated organic liquids.

    • Do not mix halogenated waste with non-halogenated waste streams.

    • Ensure the waste container is made of a compatible material and is kept securely closed when not in use.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe weigh_transfer 3. Weigh & Transfer (Inside Fume Hood) don_ppe->weigh_transfer Proceed to Handling dissolve 4. Dissolve in Solvent weigh_transfer->dissolve clean_equip 5. Clean Equipment dissolve->clean_equip After Experiment dispose_ppe 6. Dispose of Contaminated PPE clean_equip->dispose_ppe wash_hands 7. Wash Hands Thoroughly dispose_ppe->wash_hands segregate 8. Segregate Halogenated Waste dispose_ppe->segregate Waste Management label_waste 9. Label Waste Container segregate->label_waste store_waste 10. Store in Designated Area label_waste->store_waste contact_ehs 11. Arrange for EHS Pickup store_waste->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.